Isophorone DI-isocyanate
Description
Significance of Isophorone (B1672270) Di-isocyanate in Contemporary Polymer Chemistry
Isophorone di-isocyanate is a cornerstone of modern polyurethane chemistry, particularly for applications demanding high performance and longevity. Its primary significance lies in its (cyclo)aliphatic nature, which imparts excellent light stability and weather resistance to the polymers derived from it, a stark contrast to aromatic isocyanates that tend to yellow upon light exposure. wikipedia.orgevonik.com This property makes IPDI the monomer of choice for producing non-yellowing polyurethane coatings, such as those used on aircraft and automobiles, which require exceptional durability against environmental factors. atamanchemicals.comwikipedia.org
The rigid cycloaliphatic ring in the IPDI molecule contributes to the hardness and mechanical strength of the final polymer. atamanchemicals.comspecialchem.com Furthermore, the unique structure of IPDI leads to the formation of prepolymers with low viscosity. This characteristic is highly advantageous as it allows for formulations with a lower content of volatile organic compounds (VOCs), aligning with modern environmental standards. evonik.com
IPDI is a critical component in the synthesis of aqueous polyurethane dispersions (PUDs), which are used to create more environmentally friendly water-based coatings and adhesives. specialchem.comevonik.com While it constitutes a smaller fraction of the global di-isocyanate market compared to aromatic giants like MDI and TDI, its role in specialty applications is vital. atamanchemicals.comwikipedia.org Polyurethanes made with IPDI can be engineered to exhibit a wide range of properties, from rigid foams to flexible elastomers, making it a versatile tool for polymer chemists in creating advanced materials for coatings, adhesives, sealants, and medical devices. evonik.comsigmaaldrich.com
Historical Trajectories and Evolution of this compound Research
The history of this compound is intrinsically linked to the development of isophorone chemistry. The journey began in 1962 when Hibernia AG (a predecessor of Evonik Industries) in West Germany initiated the large-scale production of isophorone, a derivative from the self-condensation of acetone (B3395972). encyclopedia.pubevonik.commdpi.com This development was initially aimed at finding applications for acetone, a byproduct of other chemical processes. evonik.com
From isophorone, a five-step synthesis route was established to produce IPDI. This industrial process involves:
Hydrocyanation: Reaction of isophorone with hydrogen cyanide. atamanchemicals.comarpadis.com
Reductive Amination: The resulting isophorone nitrile is reacted with ammonia (B1221849) and hydrogen to form isophorone diamine (IPDA). atamanchemicals.comarpadis.com
Phosgenation: IPDA is then reacted with phosgene (B1210022) to create a crude mixture of IPDI. atamanchemicals.comwikipedia.org
Purification: The crude product is distilled to yield pure IPDI. wikipedia.org
Early research and commercial adoption in the 1970s and 1980s focused on leveraging IPDI's exceptional UV stability for automotive and aerospace coatings. Over time, research has evolved significantly. To mitigate the hazards associated with phosgene, alternative synthesis methods have been explored, including the use of triphosgene. google.com
Contemporary research has expanded into highly specialized and advanced domains. Scientists are now investigating the use of IPDI in creating functional polymers, such as self-healing materials that can repair damage, with studies showing IPDI-based polyurethanes can recover nearly 90% of their original tensile strength. mdpi.com Another cutting-edge research area is the microencapsulation of IPDI to create one-component adhesives, which simplifies application processes in industries like footwear manufacturing. mdpi.comresearchgate.net Furthermore, IPDI serves as a critical benchmark in the development of sustainable, bio-based di-isocyanates, highlighting its enduring role in the advancement of polymer science. mdpi.com
Structural Peculiarities of this compound and Implications for Reactivity
The distinct performance of IPDI in polymer applications is a direct result of its unique molecular architecture. With the chemical formula C₁₂H₁₈N₂O₂, IPDI is a cycloaliphatic di-isocyanate built upon a trimethyl-substituted cyclohexane (B81311) ring. atamanchemicals.comnih.gov This structure presents several features that dictate its reactivity and the properties of the resulting polymers.
A key structural characteristic is the presence of two isocyanate (–N=C=O) groups with different chemical environments and, consequently, different reactivities. One isocyanate group is primary, while the other is secondary. evonik.comwikipedia.org The primary isocyanate group is significantly more reactive than the secondary one. atamanchemicals.comwikipedia.org This differential reactivity is a major advantage in polymer synthesis, as it allows for high selectivity during the reaction with polyols. This selectivity facilitates the production of prepolymers with a narrow molecular weight distribution and a very low concentration of unreacted monomeric IPDI, which is beneficial for both processing and safety. evonik.comevonik.com
Rigidity: The cycloaliphatic ring imparts significant rigidity and a high glass transition temperature (Tg) to polymers, contributing to their hardness and thermal stability. evonik.comadhesivesmag.com
Crystallization Resistance: The molecule's asymmetry and attached methyl groups disrupt packing and prevent crystallization. This is why IPDI is a liquid with a very low solidification point (–60 °C) and its prepolymers also exhibit a low tendency to crystallize, making them easy to process. evonik.comwikipedia.org
Compatibility: The methyl groups enhance the compound's compatibility with a wide range of resins and solvents. evonik.comwikipedia.org
These structural features collectively make IPDI a highly versatile monomer for creating polymers with a desirable combination of toughness, weather resistance, and processability.
Interactive Table: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | wikipedia.orgnih.gov |
| CAS Number | 4098-71-9 | atamanchemicals.comnih.gov |
| Chemical Formula | C₁₂H₁₈N₂O₂ | atamanchemicals.comwikipedia.orgnih.gov |
| Molar Mass | 222.28 - 222.3 g/mol | atamanchemicals.comwikipedia.org |
| Appearance | Colorless to slightly yellow liquid | wikipedia.orgnih.gov |
| Density | ~1.06 g/cm³ at 20 °C | atamanchemicals.comwikipedia.org |
| Melting Point | –60 °C | wikipedia.orgvencorex.com |
| Boiling Point | 158 °C at 1.33 kPa | wikipedia.orgvencorex.com |
| Isomer Ratio | ~75% trans, 25% cis | atamanchemicals.comarpadis.com |
Overview of Major Research Domains Pertaining to this compound
Research involving this compound is diverse, spanning from the optimization of established industrial applications to the exploration of novel, high-tech materials. The major research domains are primarily driven by IPDI's unique combination of durability, reactivity, and structural characteristics.
High-Performance Coatings and Films: This remains a primary research area. Studies focus on enhancing the properties of polyurethane coatings for automotive, aerospace, and marine applications. evonik.comevonik.comevonik.com Research aims to improve scratch resistance, chemical inertness, and long-term weatherability. The use of IPDI in waterborne polyurethane dispersions (PUDs) is a significant sub-field, driven by the need for environmentally friendly coating systems. specialchem.comevonik.comresearchgate.net
Advanced Adhesives and Sealants: Scientists are working to create next-generation adhesives with superior strength and flexibility. evonik.comsigmaaldrich.com A key innovation is the development of single-component (1K) adhesives, where IPDI is microencapsulated. mdpi.comresearchgate.net This technology simplifies industrial processes by protecting the reactive isocyanate until it is needed, triggered by heat or pressure.
Functional and Smart Materials: IPDI is being explored as a critical component in materials with dynamic properties. This includes the synthesis of self-healing polyurethanes , where the polymer network can reform after being damaged. mdpi.com Another area is the creation of hyperbranched polyurethanes (HBPUs) , which have unique rheological and mechanical properties suitable for advanced coatings and modifiers. scientific.net
Energy Storage and Electronics: A novel and rapidly emerging research domain is the use of IPDI in lithium-ion battery technology. Studies have shown that IPDI can function as an electrolyte additive, forming a protective interlayer on the cathode surface. acs.org This layer mitigates degradation at high potentials, leading to significantly improved cyclic stability and rate capability of the battery. acs.org
Interactive Table: Selected Research Findings on IPDI-Based Materials
| Research Domain | Key Finding | Implication | Reference(s) |
| Self-Healing Materials | IPDI-based PU recovered 88.7% of its tensile strength after heating. | Demonstrates potential for creating materials that can self-repair, extending product lifespan. | mdpi.com |
| Hyperbranched Polymers | Synthesis of IPDI-based hyperbranched PU (HBPU) coatings significantly improved gloss and hardness. | HBPUs can be used as high-performance additives or binders in advanced coatings. | scientific.net |
| Battery Technology | IPDI as an electrolyte additive improved capacity retention in Li-ion batteries to 83.2% after 200 cycles, compared to 69.8% in control cells. | Offers a new strategy to enhance the energy density and cycle life of high-voltage lithium-ion batteries. | acs.org |
| One-Component Adhesives | IPDI was successfully encapsulated in polyurea/polyurethane shells with loadings over 60 wt.%. | Enables the formulation of stable, single-component adhesives that improve manufacturing efficiency. | mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H14N2O3-2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3,5,5-trimethylcyclohex-2-en-1-one;diisocyanate |
InChI |
InChI=1S/C9H14O.2CNO/c1-7-4-8(10)6-9(2,3)5-7;2*2-1-3/h4H,5-6H2,1-3H3;;/q;2*-1 |
InChI Key |
GHHBMLHLWFGKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC(C1)(C)C.C(=[N-])=O.C(=[N-])=O |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Isophorone Di Isocyanate Production
Industrial Synthesis Pathways of Isophorone (B1672270) Diisocyanate from Precursors
Phosgenation-Based Production Routes
The conventional and most widely used industrial method for producing Isophorone Diisocyanate involves the phosgenation of isophorone diamine. This process can be broadly outlined in the following key stages:
Isophorone Synthesis: The synthesis begins with the base-catalyzed self-condensation of acetone (B3395972) to produce isophorone. acs.org
Isophorone Nitrile Formation: Isophorone is then reacted with hydrogen cyanide to form isophorone nitrile.
Reductive Amination to Isophorone Diamine (IPDA): The isophorone nitrile undergoes reductive amination with ammonia (B1221849) and hydrogen in the presence of a catalyst to yield isophorone diamine, a mixture of cis and trans isomers. evonik.comgoogle.com
Phosgenation of IPDA: The crucial step involves the reaction of isophorone diamine with phosgene (B1210022) (COCl₂) to form Isophorone Diisocyanate. evonik.comgoogle.com This reaction is typically carried out in an inert solvent.
Purification: The final product is purified through distillation to remove solvents and by-products. evonik.com
A variation of this route involves the use of triphosgene, a solid and safer alternative to gaseous phosgene, which can simplify the manufacturing process and improve operational safety. rsc.orgnih.gov
Table 1: Key Stages in Phosgenation-Based IPDI Production
| Stage | Reactants | Product |
| 1 | Acetone | Isophorone |
| 2 | Isophorone, Hydrogen Cyanide | Isophorone Nitrile |
| 3 | Isophorone Nitrile, Ammonia, Hydrogen | Isophorone Diamine (IPDA) |
| 4 | Isophorone Diamine (IPDA), Phosgene | Isophorone Diisocyanate (IPDI) |
| 5 | Crude IPDI | Pure IPDI |
Non-Phosgene Alternative Synthetic Approaches for Isophorone Diisocyanate
The significant hazards associated with phosgene have spurred the development of phosgene-free synthetic routes to isocyanates, including IPDI. These methods are generally considered to be more environmentally friendly.
One of the most promising non-phosgene routes involves the thermal decomposition of carbamates . In this approach, isophorone diamine is first reacted with an alcohol or a carbonate to form a dicarbamate, which is then thermally cleaved to yield IPDI and the corresponding alcohol. researchgate.netnih.gov This method avoids the use of corrosive and toxic reagents. For instance, isophorone dicarbamyl esters can be thermolyzed in the liquid phase to produce IPDI. researchgate.net
Another notable non-phosgene approach is the urea (B33335) route . This process involves the reaction of isophorone diamine with urea and an alcohol to generate a carbamate (B1207046) intermediate, which is subsequently thermally cracked to produce IPDI. nih.gov
The use of dimethyl carbonate (DMC) as a carbonylating agent is also a significant area of research. researchgate.net The reaction of isophorone diamine with DMC can produce the corresponding carbamate, which can then be decomposed to IPDI. This route is attractive due to the low toxicity of DMC.
A more recent development in phosgene-free isocyanate synthesis involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method has been demonstrated for the synthesis of a bio-based diisocyanate, presenting a potential pathway for the production of other diisocyanates like IPDI under mild, room-temperature conditions.
Table 2: Overview of Non-Phosgene IPDI Synthesis Routes
| Method | Key Reactants | Intermediate |
| Thermal Decomposition of Carbamates | Isophorone Diamine, Alcohol/Carbonate | Isophorone Dicarbamate |
| Urea Route | Isophorone Diamine, Urea, Alcohol | Carbamate Intermediate |
| Dimethyl Carbonate (DMC) Route | Isophorone Diamine, Dimethyl Carbonate | Carbamate Intermediate |
| Di-tert-butyl dicarbonate Route | Isophorone Diamine, Boc₂O, DMAP | - |
Catalytic Systems in Isophorone Diisocyanate Synthesis
Catalysis plays a pivotal role in both the efficiency and selectivity of Isophorone Diisocyanate synthesis, influencing reaction rates and product distribution.
Development and Optimization of Catalysts for IPDI Formation
In the context of non-phosgene routes, particularly the thermal decomposition of carbamates, the development of highly selective catalysts is crucial. Research has shown that metal oxides, such as tin(IV) oxide (SnO₂) and copper(II) oxide (CuO), can effectively catalyze the cleavage of isophorone dicarbamyl esters to yield IPDI with high selectivity and conversion rates. The optimization of these catalysts involves tailoring their physical properties, such as surface area and porosity, to maximize their activity and lifespan.
For the synthesis of carbamate precursors in non-phosgene routes, various catalysts have been explored. For example, in the reaction of amines with dimethyl carbonate, different catalysts can be employed to enhance the reaction rate and yield of the carbamate intermediate.
Mechanistic Studies of Catalysis in Isophorone Diisocyanate Production
Understanding the reaction mechanisms underlying the catalytic synthesis of IPDI is essential for the rational design of more efficient catalysts. In the thermal decomposition of isophorone dicarbamyl esters catalyzed by metal oxides, the proposed mechanism involves the adsorption of the carbamate onto the catalyst surface, followed by a concerted cleavage of the C-O bond to release the isocyanate and the alcohol. The catalyst's role is to lower the activation energy of this decomposition step.
While not directly related to the synthesis of IPDI itself, studies on the catalysis of the urethane (B1682113) reaction involving IPDI provide valuable insights into the reactivity of its isocyanate groups. For instance, it has been shown that in the presence of Lewis acid catalysts like dibutyltin (B87310) dilaurate (DBTDL), the secondary isocyanate group of IPDI is more reactive, whereas with Lewis base catalysts such as triethylamine, the primary isocyanate group exhibits higher reactivity. This differential reactivity is a key feature of IPDI and is influenced by the choice of catalyst.
Process Intensification and Green Chemistry Principles in Isophorone Diisocyanate Manufacturing
The chemical industry is increasingly adopting principles of process intensification and green chemistry to enhance sustainability and reduce environmental impact. In the context of Isophorone Diisocyanate manufacturing, these principles are being applied in several ways.
The development of non-phosgene routes is a prime example of the application of green chemistry, as it eliminates the use of a highly toxic and hazardous reagent. Furthermore, the use of renewable feedstocks is gaining traction. For instance, the production of isophorone from bio-based acetone derived from renewable sources can significantly reduce the carbon footprint of the entire IPDI value chain.
Process intensification techniques, such as the use of microreactors and continuous flow processes , offer the potential for safer and more efficient IPDI synthesis. Continuous flow chemistry, for example, can enable better control over reaction parameters, improve heat and mass transfer, and minimize the volume of hazardous materials at any given time, thereby enhancing process safety. The synthesis of isocyanates, including potentially IPDI, through flow chemistry has been explored as a safer and more environmentally friendly alternative to traditional batch processes.
By focusing on these innovative approaches, the manufacturing of Isophorone Diisocyanate is evolving towards more sustainable and efficient practices, aligning with the broader goals of the chemical industry to minimize its environmental footprint while continuing to produce high-value materials.
Sustainable Practices in IPDI Synthesis
The traditional synthesis of IPDI relies on the phosgenation of isophorone diamine (IPDA), a process that involves hazardous materials and significant energy consumption. wikipedia.orgintratec.us In response to growing environmental concerns and regulations, the chemical industry is shifting towards more sustainable manufacturing practices. researchgate.net This includes the adoption of phosgene-free synthesis routes and the use of renewable feedstocks.
Phosgene-Free Routes: The high toxicity of phosgene has driven research into alternative, greener pathways for isocyanate production. acs.orgnwo.nl Non-phosgene methods for general isocyanate production typically involve two main steps: the catalytic synthesis of a carbamate from a nitro or amine compound, followed by the thermal decomposition of the carbamate to yield the isocyanate. acs.org One such process involves reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the reaction product to obtain the corresponding isocyanate. google.com While these routes enhance safety and reduce the formation of corrosive byproducts like hydrogen chloride, they have faced challenges in achieving the economic viability and high yields of the well-established phosgene process. nwo.nlgoogle.com
Renewable and Bio-Based Feedstocks: A significant advancement in sustainable IPDI production is the utilization of bio-based raw materials. rsc.org Companies like Evonik have developed isophorone-based products, including IPDI, using 100% renewable acetone derived from bio-circular materials, such as industrial waste like used cooking oils. evonik.comspecialchem.comevonik.com This approach, often certified through mass balance accounting, significantly lowers the carbon footprint of the entire production chain. specialchem.comevonik.com For instance, VESTANAT® IPDI eCO, an IPDI product made with this process, contains 75% renewable carbon per mass balance. evonik.comspecialchem.com These bio-based products are chemically identical to their fossil-based counterparts, ensuring they perform the same way without requiring new product approvals. evonik.com Similarly, Covestro has introduced IPDI-based crosslinkers that utilize certified bio-circular raw materials from waste and residues, also based on a mass-balance approach. covestro.com The development of bio-derived polyols and the exploration of terpene-based diisocyanates as alternatives to petrochemical-based isocyanates like IPDI further underscore the industry's move towards sustainability. researchgate.netnih.govjinzongmachinery.com
Table 1: Comparison of IPDI Synthesis Methodologies
| Methodology | Key Raw Materials | Core Process Steps | Advantages | Challenges |
|---|---|---|---|---|
| Traditional Phosgenation | Isophorone Diamine (IPDA), Phosgene | Reaction of IPDA with excess phosgene in an inert solvent. wikipedia.org | Well-established, high yield, rapid reaction. acs.org | Uses highly toxic phosgene; produces corrosive HCl byproduct; energy-intensive. acs.org |
| Non-Phosgene Routes | IPDA, Urea, Diorganocarbonates, Carbon Monoxide | Carbamate formation followed by thermal decomposition. acs.orggoogle.com | Eliminates use of phosgene; enhances safety; simplifies purification. acs.org | Often lower yields and selectivity; can be economically less competitive. nwo.nlgoogle.com |
| Bio-Based Feedstock Route | Renewable Acetone, Bio-circular materials | Traditional synthesis pathway but starting from renewable feedstocks. evonik.com | Reduced carbon footprint; uses sustainable raw materials; drop-in replacement. evonik.comspecialchem.com | Dependent on availability and cost of certified renewable feedstocks. |
Reactor Design and Optimization for Efficient IPDI Production
The production of IPDI via the phosgenation of IPDA is a highly exothermic reaction that requires precise control over process parameters to maximize yield and ensure safety. jinzongmachinery.com Reactor design and process optimization are therefore critical aspects of manufacturing.
The industrial production of isocyanates like IPDI can be carried out using either liquid-phase or gas-phase phosgenation. acs.orgnih.gov
Liquid-Phase Phosgenation: This method is suitable for amine compounds with high boiling points, such as IPDA's precursors. The reaction is typically conducted in a series of reactors, often starting with stirred-tank reactors, to manage the reaction heat and mixing of reactants. jinzongmachinery.com
Gas-Phase Phosgenation: In this process, the amine and phosgene are vaporized and reacted at high temperatures (over 300 °C). acs.orgnih.gov This method can offer benefits like faster reaction rates but requires specialized reactor designs, such as uniquely designed nozzles and tubular reactors, to handle the high temperatures and rapid reaction kinetics. intratec.usnih.gov The reaction mixture is then quenched with an inert solvent to condense the IPDI formed. intratec.us
Optimization and Advanced Reactor Technologies: Process optimization focuses on refining manufacturing steps to improve efficiency, reduce costs, and maintain quality. identecsolutions.commachinemetrics.com This involves carefully controlling reaction conditions like temperature, pressure, residence time, and solvent choice to achieve high conversion rates and product yields. researchgate.net
A notable innovation in reactor technology for isocyanate production is the high-gravity rotating bed reactor. google.com This type of reactor creates a high-gravity environment through the high-speed rotation of its rotor. This design enhances the microscopic mixing and mass transfer between the reactants (polyamine and phosgene), allowing for a reduction in the amount of phosgene and solvent required, thereby lowering energy consumption. google.com The strong centrifugal force also prevents the accumulation of solid intermediate products, which can clog traditional reactors. google.com
Table 2: Reactor Design and Optimization Parameters in IPDI Production
| Reactor Type | Key Operating Parameters | Optimization Goals | Relevant Process |
|---|---|---|---|
| Stirred-Tank Reactor (Batch/Semi-Batch) | Temperature Control (Cooling System), Agitation Speed, Reactant Feed Rate | Efficient heat removal, homogenous mixing, precise reaction control. jinzongmachinery.com | Liquid-Phase Phosgenation |
| Plug Flow / Tubular Reactor | High Temperatures (>300°C), Short Residence Time, High Reactant Velocity | Avoid side reactions and decomposition, rapid reaction completion. intratec.us | Gas-Phase Phosgenation |
| High-Gravity Rotating Bed Reactor | High Rotational Speed, Reactant Flow Rates | Intensified mass transfer and micromixing, reduced solvent/phosgene use, prevention of clogging. google.com | Advanced Liquid-Phase Phosgenation |
Purification and Isomer Separation Techniques for Isophorone Di-isocyanate
The crude IPDI resulting from the synthesis process is a mixture containing the desired product, unreacted materials, solvents, and byproducts. justia.com Furthermore, IPDI exists as a mixture of cis and trans stereoisomers, typically in a 25:75 ratio, which may require separation for specific applications. wikipedia.org Therefore, purification and isomer separation are crucial final steps in the production chain.
Purification by Distillation: The primary method for purifying crude isocyanates on an industrial scale is distillation, specifically vacuum distillation. magic.lygoogle.com After the initial reaction, excess phosgene and solvent are typically removed. justia.com The remaining crude IPDI is then subjected to distillation under reduced pressure. google.com Operating under a vacuum (e.g., 0.5 KPa) allows the distillation to occur at lower temperatures (e.g., 150-160 °C), which is critical for preventing the thermal decomposition of the heat-sensitive isocyanate product. nih.govgoogle.com This process effectively separates the pure IPDI from lower-boiling impurities and high-boiling polymeric residues, achieving purities of over 99.5%. google.com Advancements in distillation include multi-effect distillation and heat-integrated columns to improve energy efficiency. mdpi.com
Isomer Separation Techniques: Separating the cis and trans isomers of IPDI is challenging due to their similar physical properties. Specialized techniques are required to isolate them.
Melt Crystallization: This technique is particularly suitable for separating heat-sensitive isomers with close boiling points. nih.gov It operates at lower temperatures than distillation, saving energy and preventing product degradation. nih.gov Melt crystallization can be performed using different methods, such as dynamic falling film or suspension-based processes. nih.govgoogle.com In this process, the isomer mixture is cooled to selectively crystallize one isomer, which can then be separated from the remaining liquid (mother liquor). google.com The purity of the crystalline product can be further enhanced by "sweating," where the temperature is slightly raised to melt and remove impurities trapped on the crystal surface. acs.org This method has been successfully applied to separate MDI isomers, achieving purities as high as 99.3%. nih.govnih.gov
Chromatography: For analytical and small-scale preparative separations, high-performance liquid chromatography (HPLC) is a powerful tool. Reversed-phase HPLC, using specialized columns, can effectively separate cis and trans isomers of various compounds. nih.gov The choice of the stationary phase (e.g., C18, TMS) and mobile phase is critical for achieving the necessary resolution between the isomers. osha.govrsc.org While highly effective for achieving high purity, scaling up HPLC for industrial production can be costly compared to crystallization or distillation.
Table 3: Comparison of IPDI Purification and Isomer Separation Techniques
| Technique | Operating Principle | Primary Application | Key Advantages |
|---|---|---|---|
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. longdom.org | Bulk purification of crude IPDI. magic.ly | High throughput; effective for removing solvent and byproducts; prevents thermal degradation. google.comgoogle.com |
| Melt Crystallization | Separation based on differences in freezing points and crystal structure formation. nih.gov | Separation of cis and trans isomers. google.com | Low energy consumption; operates at low temperatures; suitable for heat-sensitive materials. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. | Analytical and small-scale preparative separation of isomers. osha.gov | High resolution and purity; adaptable to various isomer types. nih.gov |
Reaction Mechanisms and Polymerization Kinetics of Isophorone Di Isocyanate
Fundamental Reactivity of Isocyanate Groups in Isophorone (B1672270) Di-isocyanate
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate characterized by the presence of two isocyanate (-NCO) groups with distinct chemical environments. This structural asymmetry is a key feature of IPDI, leading to differential reactivity of its isocyanate groups, which is fundamental to its application in polyurethane synthesis. The molecule exists as a mixture of cis and trans isomers, typically in a 75:25 ratio, respectively. researchgate.net Both isomers exhibit this asymmetric reactivity. researchgate.net
Asymmetric Reactivity of Primary and Secondary Isocyanate Groups in IPDI
IPDI possesses a primary and a secondary isocyanate group, which exhibit different reaction rates. wikipedia.org The primary isocyanate group is attached to a methylene (B1212753) (-CH2-) group, while the secondary isocyanate group is directly bonded to the cyclohexane (B81311) ring. researchgate.net
In uncatalyzed reactions with alcohols, there is a notable difference in the reactivity of these two groups. The secondary, cycloaliphatic isocyanate group is generally considered to be more reactive than the primary, aliphatic isocyanate group. researchgate.net This inherent difference in reactivity allows for selective reactions, which is advantageous in the synthesis of polyurethane prepolymers with a low monomer content and a narrow molecular weight distribution. researchgate.netpaint.org
However, the relative reactivity can be influenced and even inverted by the choice of catalyst. researchgate.netresearchgate.net Lewis acids, such as organometallic compounds, tend to enhance the reactivity of the secondary isocyanate group, whereas certain Lewis bases, like tertiary amines, can favor the reaction of the primary isocyanate group. researchgate.net
Influence of Steric Hindrance and Electronic Effects on IPDI Reactivity
The differential reactivity of the isocyanate groups in IPDI is a direct consequence of a combination of steric and electronic factors. rsc.org
Steric Hindrance: The local molecular environment surrounding each isocyanate group plays a significant role in its accessibility to reactants. The secondary isocyanate group, being directly attached to the bulky cyclohexane ring, is subject to considerable steric hindrance. researchgate.net In contrast, some research suggests the primary isocyanate group is more sterically hindered by a neighboring methyl group. researchgate.net The geometry of the cis and trans isomers also influences the steric accessibility of the isocyanate groups. In the trans-isomer, the isocyanatomethyl group is in an axial position, which is more sterically shielded than the equatorial position it occupies in the cis-isomer. paint.org
Electronic Effects: The electron density on the carbon atom of the isocyanate group influences its electrophilicity and, consequently, its reactivity towards nucleophiles like hydroxyl groups. The secondary isocyanate group, being directly attached to the cycloaliphatic ring, experiences a different electronic environment compared to the primary isocyanate group, which is separated from the ring by a methylene group. These differences in the electronic landscape contribute to the observed reactivity differences. rsc.org
Polyurethane Formation with Isophorone Di-isocyanate: Mechanism and Kinetics
The formation of polyurethanes using IPDI involves the nucleophilic addition of a hydroxyl group from a polyol to one of the isocyanate groups of IPDI. The significant difference in reactivity between the primary and secondary isocyanate groups is a critical factor in controlling the polymerization process. researchgate.net
Uncatalyzed Urethane (B1682113) Reaction Kinetics of IPDI with Polyols
In the absence of a catalyst, the reaction between IPDI and polyols proceeds at a moderate rate. The inherent reactivity difference between the two isocyanate groups is still present, with the secondary isocyanate group generally reacting faster. researchgate.net
The uncatalyzed reaction of IPDI with n-butanol shows a clear dependence on temperature. As the temperature increases, the reaction rate increases, but the selectivity (the ratio of the reaction rates of the secondary to the primary isocyanate group) decreases. paint.org For instance, in the reaction with n-butanol, the selectivity decreases from 5.5 at 20°C to 3.9 at 100°C. paint.org This suggests that at higher temperatures, the energy difference between the activation barriers for the reaction of the two isocyanate groups becomes less significant.
The uncatalyzed reaction can be slow for practical applications, often requiring elevated temperatures (60-80°C) to achieve complete conversion in a reasonable timeframe. paint.org The reaction of IPDI with various alcohols has been studied, and the activation parameters have been determined, showing that the alcohol's structure influences the reaction kinetics. researchgate.net
| Temperature (°C) | Selectivity (Secondary NCO / Primary NCO) in Reaction with n-Butanol (Uncatalyzed) | Viscosity Trend |
|---|---|---|
| 20 | 5.5 | Lower |
| 100 | 3.9 | Higher |
Catalyzed Urethane Reaction Kinetics with this compound
To accelerate the polyurethane formation and enhance the selectivity of the reaction, catalysts are commonly employed. The choice of catalyst can have a dramatic effect on both the reaction rate and the final product composition. paint.org
Metal-based catalysts, particularly organometallic compounds, are highly effective in catalyzing the urethane reaction with IPDI. paint.org In contrast, tertiary amine catalysts can also be used, with some, like 1,4-diazabicyclo[2.2.2]octane (DABCO), showing the unique ability to invert the selectivity, making the primary isocyanate group more reactive. researchgate.netpaint.org
Dibutyltin (B87310) dilaurate (DBTDL) is a widely used and highly effective organometallic catalyst for the reaction of IPDI with polyols. paint.orgpcimag.com Its primary role is to significantly increase the rate of the urethane-forming reaction. paint.org
Furthermore, DBTDL enhances the inherent selectivity of the reaction, favoring the reaction of the secondary isocyanate group even more significantly than in the uncatalyzed reaction. researchgate.netpaint.org For example, in the reaction of IPDI with 1-butanol (B46404) at 20°C, the use of DBTDL increases the selectivity ratio of the rate constants to 11.5, compared to 5.5 for the uncatalyzed system. paint.org The catalytic efficiency of DBTDL is such that optimal conditions for prepolymer synthesis are often found at moderate temperatures, between 40 and 60°C. paint.org
The proposed mechanism for DBTDL catalysis involves the formation of a complex between the tin catalyst and the reactants. The tin atom acts as a Lewis acid, coordinating with the oxygen of the isocyanate group and the oxygen of the hydroxyl group, thereby activating both reactants and facilitating the nucleophilic attack. researchgate.net
| Catalyst | Reaction Partner | Temperature (°C) | Ratio of Rate Constants (Secondary NCO / Primary NCO) |
|---|---|---|---|
| Uncatalyzed | 1-Butanol | 20 | 5.5 |
| DBTDL | 1-Butanol | 20 | 11.5 |
| Uncatalyzed | 2-Butanol | 20 | - |
| DBTDL | 2-Butanol | 20 | 17 |
Autocatalytic Effects in this compound Polymerization
The mechanism of autocatalysis by the urethane group is believed to involve the formation of a hydrogen bond between the N-H group of the urethane and the oxygen atom of the isocyanate group, thereby activating the isocyanate for nucleophilic attack by the alcohol. Alternatively, the urethane's carbonyl oxygen can form a hydrogen bond with the alcohol's hydroxyl group, increasing its nucleophilicity.
The extent of the autocatalytic effect can be influenced by factors such as the concentration of urethane groups, the solvent, and the temperature. As the polymerization proceeds, the concentration of urethane groups increases, which can lead to an acceleration of the reaction rate. This is a key consideration in modeling the kinetics of polyurethane formation. In some systems, the kinetic mechanism can shift from an autocatalytic mechanism to an n-order reaction mechanism as the conversion progresses. researchgate.net
Temperature Dependence of this compound Reaction Rates
The reaction rates of this compound (IPDI) are significantly influenced by temperature. Generally, an increase in temperature leads to an increase in the reaction rate, a principle that aligns with the Arrhenius equation. This temperature dependence has been observed in both catalyzed and uncatalyzed reactions of IPDI with alcohols. paint.orgrsc.org
For instance, in the uncatalyzed reaction of IPDI with n-butanol, increasing the temperature from 20°C to 100°C results in a noticeable increase in the reaction rate. paint.org Similarly, in the presence of a catalyst like dibutyltin dilaurate (DBTL), the reaction rate also increases with temperature. paint.org However, an important consideration is the effect of temperature on the selectivity of the reaction between the two different isocyanate groups of IPDI. It has been observed that the selectivity, defined as the ratio of the rate constants of the secondary to the primary NCO group, generally decreases as the temperature increases. paint.org This means that at higher temperatures, the reactivity difference between the primary and secondary isocyanate groups becomes less pronounced.
The activation energy, which is a measure of the sensitivity of the reaction rate to temperature, has been determined for various IPDI reactions. For example, the activation energy for the reaction of IPDI with polypropylene (B1209903) glycol (PPG) was found to be 74.25 kJ•mol-1. researchgate.net Kinetic studies of the noncatalytic reactions of IPDI with various alcohols, such as n-propanol and isopropanol, have also been conducted across a range of temperatures to determine the activation parameters. researchgate.net
Table 2: Rate Constants for the Reaction of IPDI and PPG at Different Temperatures
| Temperature (°C) | Rate Constant (kg•mol⁻¹•min⁻¹) |
|---|---|
| 50 | 0.0161 |
| 60 | 0.0373 |
| 70 | 0.0806 |
Data sourced from a study on the thermal stability and kinetic analysis of isophorone diisocyanate. researchgate.net
Polyurea and Hybrid Polymer Systems Involving this compound
Isophorone diisocyanate (IPDI) is a key component in the synthesis of polyurea and hybrid polymer systems, valued for the light stability and mechanical properties it imparts to the final materials. These systems are formed through the reaction of IPDI with amines or a combination of amines and other active hydrogen-containing compounds like water or alcohols.
Mechanisms of this compound Reaction with Amines
The reaction between an isocyanate group (-NCO) of this compound and a primary amine group (-NH2) results in the formation of a urea (B33335) linkage (-NH-CO-NH-). doxuchem.com This reaction is typically very fast, often proceeding at diffusion-controlled rates, due to the high nucleophilicity of the amine. ebrary.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group.
When IPDI reacts with water, the initial product is an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas. ebrary.netpoliuretanos.net This newly formed amine can then rapidly react with another isocyanate group to form a urea linkage. ebrary.netmdpi.com This two-step process is fundamental to the formation of polyurea foams, where the liberated CO2 acts as a blowing agent. ebrary.net
In hybrid systems, such as polyurethane-polyurea, IPDI reacts with both hydroxyl groups (from polyols) and amine groups. The relative rates of these reactions are crucial in determining the final polymer structure and properties. The reaction with amines is generally orders of magnitude faster than the reaction with alcohols. mdpi.com
Kinetics of Urea Linkage Formation in IPDI Systems
The kinetics of urea linkage formation in systems containing this compound are generally very rapid, particularly when reacting with primary amines. mdpi.com The rate of this reaction is often so fast that it is considered diffusion-controlled, meaning the rate is limited by how quickly the reactants can come into contact with each other. ebrary.net
Catalysts are not typically required to accelerate the isocyanate-amine reaction due to its inherent speed. In fact, the use of catalysts generally has no significant kinetic effect on the rate of amine and isocyanate reaction. ebrary.net The formation of urea linkages is a highly exothermic reaction, releasing a significant amount of heat. ebrary.net
This compound Derivatives and Functionalization Reactions
Isophorone diisocyanate (IPDI) can be chemically modified to create a variety of derivatives with tailored properties for specific applications. These functionalization reactions often take advantage of the differential reactivity of the primary and secondary isocyanate groups of the IPDI molecule. paint.orgscience.gov
One common derivatization is the formation of IPDI-based prepolymers. By reacting IPDI with a polyol at a specific stoichiometric ratio (NCO:OH > 1), a prepolymer with terminal isocyanate groups is formed. The choice of catalyst, such as dibutyltin dilaurate (DBTDL), can enhance the selectivity of the reaction with the secondary isocyanate group, leading to prepolymers with a narrow molecular weight distribution and low residual monomer content. science.govatamanchemicals.com
IPDI can also be used to functionalize other molecules and surfaces. For example, the unequal reactivity of its isocyanate groups has been utilized to modify cellulose (B213188) nanocrystals, introducing both urethane and isocyanate functionalities. science.gov It has also been used as a linker to covalently attach calix ebrary.netarene derivatives onto mesoporous silica. science.gov
Furthermore, IPDI can undergo reactions to form blocked isocyanates. rsc.org In this process, the isocyanate groups are reacted with a blocking agent, such as an alcohol or a phenol, to form a thermally reversible adduct. rsc.orgnih.gov This protects the isocyanate group from reacting prematurely, and upon heating, the blocking agent is released, regenerating the reactive isocyanate for subsequent reactions. This is particularly useful in applications like one-component coatings and adhesives. rsc.orgmdpi.com
Other functionalization reactions include the synthesis of IPDI-based flame retardants and its use in the creation of microcapsules for applications like mono-component adhesives. mdpi.comresearcher.life
Trimerization and Dimerization of this compound
The cyclization of isocyanates to form trimers (isocyanurates) and dimers (uretdiones) is a key modification method to produce low-volatility polyisocyanates for coating applications. These reactions are typically catalyzed and the selection of the catalyst plays a critical role in determining the product distribution.
The trimerization of IPDI leads to the formation of a stable, six-membered isocyanurate ring, resulting in a polyisocyanate with increased functionality and thermal stability. Various catalysts have been studied for the trimerization of IPDI, with basic catalysts being particularly effective. For instance, the trimerization of IPDI has been successfully carried out using catalysts such as 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30) and potassium acetate (B1210297) (K 64). researchgate.netvot.pl
In a study on the trimerization of IPDI in butyl acetate, potassium acetate (K 64) was found to be a highly active catalyst. researchgate.netvot.pl At a concentration of 1% by weight and a temperature of 80°C, a 98% yield of the IPDI trimer was achieved within one hour. researchgate.netvot.pl In contrast, DMP-30 required a higher concentration (5% by weight) and the same temperature and time to yield a trimer. researchgate.netvot.pl Certain catalysts, such as tetrabutyl orthotitanate (TBT) and 1,4-diazabicyclo[2.2.2]octane (DABCO), were found to be inactive for IPDI trimerization under the studied conditions. researchgate.netvot.pl
The dimerization of IPDI results in the formation of a four-membered uretdione ring. This reaction is reversible upon heating, which allows the uretdione to act as a blocked isocyanate, releasing the reactive isocyanate groups at elevated temperatures. The selectivity of the dimerization reaction is highly dependent on the catalyst used. Peralkylated aminophosphines have been reported as selective catalysts for the dimerization of IPDI, yielding a product with a low trimer content. google.com Sulphonamide salts have also been identified as highly selective dimerization catalysts with high activity. researchgate.net
Table 1: Catalyst Performance in the Trimerization and Dimerization of this compound (IPDI)
| Catalyst | Catalyst Concentration (% of IPDI weight) | Temperature (°C) | Reaction Time (h) | Primary Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Potassium Acetate (K 64) | 1 | 80 | 1 | Trimer | 98 | researchgate.netvot.pl |
| 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) | 5 | 80 | 1 | Trimer | - | researchgate.netvot.pl |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | - | - | - | No reaction | 0 | researchgate.netvot.pl |
| Tetrabutyl orthotitanate (TBT) | 1 and 5 | - | - | No trimer | 0 | researchgate.netvot.pl |
| Aminophosphines | - | - | - | Dimer | High selectivity | google.com |
| Sulphonamide Salts | - | - | - | Dimer | High selectivity and activity | researchgate.net |
Blocked Isocyanate Chemistry Based on this compound
Blocked isocyanates are compounds in which the highly reactive isocyanate group is temporarily protected by a "blocking agent." This allows for the formulation of one-component (1K) systems that are stable at ambient temperatures and release the isocyanate functionality for reaction upon heating. The temperature at which this "deblocking" occurs is a critical parameter and is dependent on the nature of the blocking agent and the isocyanate.
A variety of compounds containing active hydrogen atoms can be used as blocking agents for IPDI. The synthesis of blocked IPDI adducts typically involves the reaction of IPDI with the blocking agent, often in the presence of a catalyst. Common classes of blocking agents include phenols, oximes, lactams, pyrazoles, and alcohols.
For example, a series of pyridinol-blocked isophorone isocyanates have been synthesized using 2-hydroxypyridine, 3-hydroxypyridine (B118123), and 4-hydroxypyridine (B47283). nih.gov Water-dispersible blocked polyisocyanates have been synthesized from IPDI using methyl ethyl ketoxime (MEKO), ethyl cellosolve (EC), and ε-caprolactam (CL) as blocking agents. mdpi.comresearchgate.net The resulting adducts offer good storage stability in aqueous dispersions. mdpi.comresearchgate.net Pyrazole-based blocking agents have also attracted significant attention for their effectiveness in both blocking and deblocking reactions. mdpi.comresearchgate.net The deblocking of pyrazole-blocked isocyanates is proposed to proceed through a five-center complex formation. mdpi.comresearchgate.net
The thermal deblocking of IPDI adducts is a crucial step in their application, as it dictates the curing conditions of the final formulation. The deblocking temperature and kinetics can be investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The deblocking temperature is influenced by the nucleophilicity of the blocking agent. For pyridinol-blocked IPDI, the deblocking temperature was found to increase with the nucleophilicity of the pyridinol in the order: 3-hydroxypyridine > 4-hydroxypyridine > 2-hydroxypyridine. nih.gov
The thermal decomposition kinetics of 4-hydroxypyridine blocked IPDI has been studied using TGA. nih.gov The Friedman–Reich–Levi (FRL) and Flynn–Wall–Ozawa (FWO) methods were used to determine the activation energy of the deblocking process. The activation energy calculated by the FRL method was 134.6 kJ·mol⁻¹, and by the FWO method was 126.2 kJ·mol⁻¹. nih.gov
A comparative study of the deblocking temperatures for IPDI adducts with different blocking agents revealed that MEKO- and EC-blocked polyisocyanates have lower thermal dissociation temperatures and faster deblocking rates compared to CL-blocked polyisocyanates. researchgate.net Furthermore, the initial deblocking temperatures of TDI-based adducts were found to be lower than those of IPDI-based adducts. researchgate.net
Table 2: Thermal Deblocking Data for Various this compound (IPDI) Adducts
| Blocking Agent | Deblocking Temperature Range (°C) | Method of Determination | Activation Energy (Ea) (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| 2-Hydroxypyridine | - | TGA, DSC, CO₂ Evolution | - | nih.gov |
| 3-Hydroxypyridine | Higher than 4-hydroxypyridine | TGA, DSC, CO₂ Evolution | - | nih.gov |
| 4-Hydroxypyridine | - | TGA, DSC, CO₂ Evolution | 134.6 (FRL), 126.2 (FWO) | nih.gov |
| Methyl Ethyl Ketoxime (MEKO) | 55-85 (initial) | DSC, TGA | - | researchgate.netmdpi.comresearchgate.net |
| Ethyl Cellosolve (EC) | 55-85 (initial) | DSC, TGA | - | researchgate.netmdpi.comresearchgate.net |
| ε-Caprolactam (CL) | 130-160 | - | - | mdpi.com |
Structure Property Relationships in Isophorone Di Isocyanate Derived Polymers
Molecular Architecture Design in Isophorone (B1672270) Diisocyanate-Based Polyurethanes and Polyureas
The design of the molecular architecture in IPDI-based polymers is a critical factor in tailoring their final properties. The inherent asymmetry and isomeric nature of the IPDI monomer, combined with the composition of the polymer segments, provide a versatile platform for creating materials with a wide range of thermal and mechanical behaviors.
Isophorone diisocyanate is commercially available as a mixture of two geometric isomers: cis and trans, typically in a ratio of approximately 75:25 in favor of the cis isomer. paint.org These isomers are distinguished by the spatial orientation of the substituents on the cyclohexane (B81311) ring. paint.org This isomeric composition has a significant impact on the resulting polymer structure.
The presence of a mixed-isomer system, along with the inherent asymmetry of the IPDI molecule, results in the formation of hard segments with a rather random and disordered structure. nih.gov This irregularity hinders the efficient packing and crystallization of the hard segments, which contrasts with polymers made from more symmetric diisocyanates like 4,4'-methylenebis(phenyl isocyanate) (MDI) or hexamethylene diisocyanate (HDI). mdpi.commdpi.com
IPDI-based polyurethanes are segmented block copolymers, consisting of alternating hard and soft segments. The hard segments are formed by the reaction of IPDI with a low-molecular-weight chain extender (like 1,4-butanediol), while the soft segments are typically composed of a long-chain polyol, such as poly(tetramethylene oxide) glycol (PTMG). mdpi.comias.ac.in The ratio of these segments is a primary determinant of the polymer's properties.
Varying the hard segment content systematically alters the molecular weight and mechanical strength of the final polymer. nih.gov For instance, in poly(dimethylsiloxane)-based urea (B33335) elastomers, increasing the hard segment content (comprising IPDI and a chain extender) leads to predictable changes in molecular weight and viscosity. nih.gov The synthesis of linear segmented polyurethanes using IPDI, PTMG, and 1,4-butanediol allows for the creation of materials suitable for specific applications by carefully controlling the molar ratios of the reactants. ias.ac.in The molecular weight distribution in these polymers is influenced by reaction parameters such as temperature, catalyst concentration, and reactant concentration, which can be monitored to control the formation of mono-functional and di-functional prepolymers. mdpi.com
Crosslinking Density and Network Formation in Isophorone Diisocyanate Systems
Crosslinking transforms thermoplastic IPDI polymers into thermoset materials, creating three-dimensional networks that enhance mechanical strength, thermal stability, and chemical resistance. researchgate.netpcimag.com The density of these crosslinks is a key parameter that dictates the final properties of the polymer network.
The network topology describes the three-dimensional arrangement of polymer chains and crosslinks. In IPDI systems, crosslinking can be introduced by incorporating a tri-functional component, such as trimethylolpropane (TMP), into the polymerization reaction. researchgate.net The crosslink density of the resulting polyurethane elastomers exhibits a linear relationship with the content of the crosslinking agent (e.g., TMP). researchgate.net
A direct correlation exists between the crosslinking density and the mechanical properties of IPDI-based polymer networks. As the crosslink density increases, the material generally becomes harder and more resistant to deformation, though often at the expense of flexibility.
Research on a series of crosslinked aliphatic polyurethane elastomers synthesized from IPDI showed that with an increasing amount of TMP crosslinker (and thus higher crosslink density):
Young's modulus and Modulus at 100% extension significantly increase, indicating a stiffer material. researchgate.net
Shore A hardness increases, reflecting greater resistance to surface indentation. researchgate.net
Elongation at break decreases, as the more tightly linked network restricts the movement of polymer chains and reduces the material's ability to stretch before fracturing. researchgate.net
Thermal stability is also improved, with onset decomposition temperatures increasing with higher crosslink density. researchgate.net
These relationships allow for the fine-tuning of mechanical properties to meet the demands of specific applications.
| Property | Low Crosslink Density | High Crosslink Density | Trend with Increasing Density |
|---|---|---|---|
| Young's Modulus | Lower | Higher | Increases |
| Modulus at 100% Extension | Lower | Higher | Increases |
| Shore A Hardness | Lower | Higher | Increases |
| Elongation at Break | Higher | Lower | Decreases |
| Thermal Stability | Lower | Higher | Increases |
Note: This table summarizes general trends observed in IPDI-based elastomers where crosslink density is varied. researchgate.net
Phase Separation Phenomena in Isophorone Diisocyanate-Based Block Copolymers
In segmented polyurethanes, the chemically dissimilar hard and soft segments tend to separate into distinct micro-phases. This phase separation is a driving force behind the unique elastomeric properties of these materials. The hard domains act as physical crosslinks, providing strength, while the soft domains impart flexibility and elasticity. mdpi.com
The degree of phase separation in IPDI-based polymers is notably different from that in polymers made with other common diisocyanates. Due to the asymmetric, cycloaliphatic structure and the mix of cis/trans isomers, the hard segments formed by IPDI have greater structural impediments to organization and packing. mdpi.com This structural irregularity hinders strong associations between hard segments, leading to a higher degree of mixing between the hard and soft phases. mdpi.com
Studies comparing various diisocyanates have shown that IPDI-based polyurethanes exhibit one of the highest degrees of phase miscibility. mdpi.com For example, in one study, the weight fraction of the rigid phase contained within the flexible phase was found to be 0.22 for IPDI-based polyurethanes, indicating that a significant portion of the hard segments interacts with the soft segments rather than forming highly ordered, separate domains. mdpi.com This higher miscibility directly influences the mechanical properties, contributing to significantly higher elongation values compared to more phase-separated polyurethanes derived from symmetric diisocyanates. mdpi.com While this may result in lower tensile strength compared to highly segregated systems, the enhanced deformability is a key characteristic of IPDI-derived elastomers. mdpi.com
Thermodynamics of Hard and Soft Segment Segregation
The performance of IPDI-based polyurethanes is intrinsically linked to the microphase separation of hard segments (formed by the diisocyanate and chain extender) and soft segments (typically a polyol). This segregation is a thermodynamically driven process, governed by the incompatibility between the two types of segments. pitt.edu The primary driving forces for this microphase separation are the immiscibility of the soft and hard segments and the strong intermolecular interactions, particularly hydrogen bonding, among the hard segments. researchgate.net
In polyurethanes synthesized with IPDI, the asymmetric nature of the diisocyanate can influence the thermodynamics of phase separation. The steric hindrance introduced by the cycloaliphatic ring of IPDI can affect the packing efficiency of the hard segments, which in turn modulates the enthalpy and entropy of mixing. rsc.org Studies on segmented polyurethanes based on perfluoropolyether (PFPE) and IPDI have shown that the glass transition behavior of the segregated phases is dependent on the composition. As the content of either the hydrogenated (hard) or fluorinated (soft) phase is reduced, the glass transition is observed to shift and broaden. acs.org This suggests that the degree of phase separation and the purity of the phases are highly dependent on the relative proportions of the hard and soft segments.
The table below summarizes the effect of hard segment content on the glass transition temperatures (Tg) of the soft and hard segments in a series of IPDI-based polyurethanes, illustrating the thermodynamic interplay.
| Hard Segment Content (wt%) | Soft Segment Tg (°C) | Hard Segment Tg (°C) | Degree of Phase Separation |
| 30 | -55 | 60 | Moderate |
| 40 | -50 | 75 | Good |
| 50 | -48 | 85 | High |
This is an interactive data table based on generalized findings in the literature.
Influence of IPDI Content on Microphase Morphology
The content of IPDI, which directly correlates with the hard segment content, has a profound impact on the microphase morphology of the resulting polyurethanes. Generally, an increase in hard-segment concentration leads to an increase in the degree of microphase separation. researchgate.net However, some studies have shown contradictory results, where an increase in IPDI content led to a decrease in the degree of microphase separation, yet resulted in improved macroscopic properties like shape recoverability. acs.org This highlights the complex role of IPDI in dictating the final morphology.
The morphology of the hard domains can transition from lamellar-like to more fibrillar-like structures with increasing IPDI content. acs.org This fibrillar morphology can be more stable under mechanical stress, contributing to enhanced performance. acs.org In waterborne polyurethane dispersions (PUDs), IPDI-based films tend to exhibit spherical coalescence-suppressed morphologies, which are influenced by particle size and zeta potential. nih.gov This is in contrast to more symmetric diisocyanates like hexamethylene diisocyanate (HDI), which can form semicrystalline morphologies. nih.gov
The following table illustrates the relationship between IPDI (hard segment) content and the resulting morphology and mechanical properties in a series of thermoplastic polyurethanes (TPUs).
| IPDI Content (wt%) | Hard Domain Morphology | Tensile Strength (MPa) | Elongation at Break (%) |
| 20 | Dispersed Nodules | 15 | 800 |
| 35 | Interconnected Fibrils | 35 | 650 |
| 50 | Co-continuous Lamellae | 50 | 500 |
This is an interactive data table based on generalized findings in the literature.
Hydrogen Bonding Networks in Isophorone Di-isocyanate Polyurethanes
Hydrogen bonds play a crucial role in the structure and properties of IPDI-based polyurethanes, acting as physical crosslinks that significantly influence their thermal and mechanical behavior. semanticscholar.org The primary hydrogen bonds form between the N-H groups of the urethane (B1682113) linkages (proton donors) and the carbonyl groups (C=O) of the urethane or urea groups, or the ether/ester oxygen atoms of the soft segment (proton acceptors). mdpi.comnih.gov
Quantification and Role of Hydrogen Bonding
Fourier Transform Infrared Spectroscopy (FTIR) is a powerful technique for quantifying the extent of hydrogen bonding in polyurethanes. nih.gov The N-H and C=O stretching vibration bands in the FTIR spectrum are sensitive to hydrogen bonding. Unbonded or "free" groups absorb at higher wavenumbers, while hydrogen-bonded groups absorb at lower wavenumbers. researchgate.netsemanticscholar.org By deconvoluting these bands, the fraction of hydrogen-bonded groups can be estimated.
In IPDI-based polyurethanes, the asymmetric structure of IPDI can lead to a more disordered hydrogen bonding network compared to polyurethanes based on symmetric diisocyanates. rsc.org This disordered network can, however, still provide significant physical crosslinking. The extent of hydrogen bonding generally increases with the hard segment content. ciac.jl.cn For instance, in a series of waterborne polyurethanes, as the hard segment content increased, the intensity of free N-H stretching vibration peaks dropped, while the intensity of hydrogen-bonded N-H peaks increased. ciac.jl.cn
The table below presents data on the percentage of hydrogen-bonded carbonyl groups in IPDI-based polyurethanes with varying hard segment content.
| Hard Segment Content (wt%) | Percentage of H-bonded Carbonyl Groups (%) |
| 26 | 55 |
| 34 | 68 |
| 42 | 75 |
This is an interactive data table based on data from a study on waterborne polyurethanes. ciac.jl.cn
Effects on Thermal and Mechanical Responses
The hydrogen bonding network significantly impacts the thermal and mechanical properties of IPDI polyurethanes. Stronger and more extensive hydrogen bonding leads to an increase in the glass transition temperature (Tg) of the soft segment, as the mobility of the soft segment chains is restricted by the physical crosslinks. nih.gov
Mechanically, hydrogen bonds contribute to the material's strength and elasticity. At room temperature, these bonds act as effective crosslinks, providing stiffness and tensile strength. As the temperature increases, these bonds can dissociate and reform, allowing the material to flow or be reprocessed. mdpi.com In shape-memory polyurethanes, the incorporation of IPDI can increase the glass transition temperature and lead to longer actuation times due to increased hydrophobicity and altered hydrogen bonding. osti.gov
The following table summarizes the effect of hydrogen bonding on the key thermal and mechanical properties of an IPDI-based polyurethane.
| Property | Value |
| Glass Transition Temperature (Tg) | Increases with H-bonding |
| Tensile Strength | Increases with H-bonding |
| Elongation at Break | Can decrease with very high H-bond density |
| Young's Modulus | Increases with H-bonding |
This is an interactive data table summarizing general trends observed in the literature.
Advanced Material Design and Engineering Applications with Isophorone Di Isocyanate
High-Performance Isophorone (B1672270) Di-isocyanate-Based Polyurethane Coatings and Adhesives
Isophorone Di-isocyanate (IPDI) is a key building block in the formulation of high-performance polyurethane coatings and adhesives, prized for its unique combination of durability, resistance to environmental degradation, and formulation versatility. elchemy.comwikipedia.org As a cycloaliphatic diisocyanate, its molecular structure allows for the creation of polymers with superior weather resistance, mechanical strength, and chemical stability, making it a preferred choice for demanding applications. elchemy.comnih.gov
Design Principles for UV-Resistant and Durable Coatings
The primary design principle for creating UV-resistant and durable coatings with this compound lies in its aliphatic nature. Unlike aromatic diisocyanates, the absence of aromatic rings in the IPDI backbone prevents the formation of chromophores upon exposure to ultraviolet (UV) radiation, thus ensuring excellent color stability and resistance to yellowing. elchemy.comhauthaway.com This characteristic is fundamental for applications where long-term aesthetic appeal is crucial, such as automotive clear coats and exterior architectural finishes. wikipedia.orgchemeurope.com
The selection of the polyol component is another critical design parameter. Polyester (B1180765) and polycarbonate polyols, when combined with IPDI, yield coatings with excellent hardness and chemical resistance. The choice of polyol, along with the NCO/OH ratio, allows formulators to tailor the coating's properties, such as flexibility and adhesion, to specific substrate and end-use requirements. researchgate.net
Key Properties of IPDI-Based Durable Coatings:
Excellent Weather and UV Resistance: Protects against degradation from sunlight and environmental factors. elchemy.com
Low Yellowing: Ensures long-lasting color and gloss retention. elchemy.com
High Hardness and Flexibility: Provides a durable yet adaptable finish. dormer.com
Superior Abrasion and Scratch Resistance: Maintains surface integrity in high-wear applications. researchgate.net
Engineering of Abrasion and Chemical Resistant Systems
The engineering of polyurethane systems with high abrasion and chemical resistance using IPDI is centered on creating a robust, highly crosslinked polymer network. The use of IPDI-isocyanurate trimers is a key strategy, as the trimer structure not only enhances thermal stability but also creates a trifunctional crosslinker, which significantly increases the crosslink density of the coating. researchgate.netresearchgate.net
These engineered systems find use in applications where surfaces are exposed to harsh conditions, such as industrial flooring, aircraft exteriors, and protective varnishes. wikipedia.orgdormer.com The combination of IPDI's inherent stability and the high density of urethane (B1682113) linkages results in a coating that is resistant to a wide range of chemicals, solvents, and physical wear. dormer.comresearchgate.net
| Property | Effect of Increasing IPDI Trimer Content | Effect of Higher NCO/OH Ratio |
| Hardness | Increases | Increases |
| Abrasion Resistance | Increases | Increases |
| Chemical Resistance | Increases | Increases |
| Flexibility | May Decrease | May Decrease |
| Adhesion | Generally Good | Generally Good |
Elastomeric and Thermoplastic Polyurethanes Incorporating this compound
This compound is a vital component in the synthesis of specialized polyurethanes, including thermoplastic polyurethanes (TPUs) and elastomers. Its unique asymmetrical cycloaliphatic structure imparts specific properties to these materials, influencing their morphology, mechanical performance, and suitability for various engineering applications. mdpi.combit.edu.cn
Synthesis and Performance of IPDI-Based Thermoplastic Polyurethanes (TPUs)
IPDI-based Thermoplastic Polyurethanes (TPUs) are synthesized by reacting IPDI (as the hard segment) with a long-chain polyol (the soft segment) and a short-chain diol chain extender, such as 1,4-butanediol. researchgate.netbit.edu.cn The synthesis is typically carried out via bulk polymerization, using either a one-step or a two-step (prepolymer) method. bit.edu.cnresearchgate.net
The performance of these TPUs is intrinsically linked to the molecular structure of IPDI. Unlike highly symmetric diisocyanates such as HDI or MDI, the asymmetrical structure of IPDI hinders the efficient packing of hard segments. mdpi.commdpi.com This results in a lower degree of crystallinity and a more amorphous polymer structure. researchgate.net Consequently, IPDI-based TPUs generally exhibit a higher degree of miscibility between the hard and soft segments compared to TPUs made from HDI. mdpi.com
This morphology has a direct impact on the mechanical properties. While TPUs made with more crystalline hard segments (like those from HDI or HMDI) tend to have higher tensile strength and Young's modulus, IPDI-based TPUs often demonstrate greater elongation at break and flexibility. bit.edu.cnresearchgate.net The stress-strain behavior can be tailored by adjusting the hard-segment concentration; increasing the IPDI and chain extender content leads to higher stress and reduced strain. researchgate.net
| Property | IPDI-Based TPU | HMDI-Based TPU |
| Microphase Separation | Lower (More Miscibility) mdpi.com | Higher (Better Separation) bit.edu.cnresearchgate.net |
| Crystallinity | Lower (Typically Amorphous) researchgate.net | Higher bit.edu.cnresearchgate.net |
| Tensile Strength | Lower mdpi.com | Higher bit.edu.cnresearchgate.net |
| Elongation at Break | Higher mdpi.com | Lower |
| Young's Modulus | Lower | Higher bit.edu.cnresearchgate.net |
Engineering of IPDI-Derived Elastomers for Specific Functionalities
The versatility of IPDI allows for the engineering of polyurethane elastomers with tailored functionalities for specific, high-performance applications. dormer.com By carefully selecting the polyol, chain extender, and synthesis conditions, properties such as hardness, flexibility, chemical resistance, and thermal stability can be precisely controlled. mdpi.com
For example, combining IPDI with polyether polyols results in elastomers with excellent flexibility and hydrolysis resistance, making them suitable for applications like highly flexible textile coatings. dormer.com When high mechanical strength and abrasion resistance are required, such as in casting compounds and mastics, polyester polyols are often the preferred soft segment. dormer.com
Recent research has also explored the development of advanced functionalities in IPDI-based elastomers. The inherent hydrogen bonding capabilities of the urethane linkages can be leveraged to create materials with self-healing properties. acs.org Studies have demonstrated that elastomers synthesized from IPDI can repair physical damage, with healing efficiencies approaching 99% after thermal treatment, which restores the hydrogen-bonding network across the damaged interface. acs.org This opens up possibilities for their use in smart coatings, flexible electronics, and robotic skins. acs.org Furthermore, the unique structure of IPDI contributes to the development of elastomers with shape memory effects and good thermal stability. mdpi.commdpi.com
This compound in Functional Materials and Composites
This compound (IPDI) is a key building block in the development of advanced functional materials and composites. Its unique asymmetrical structure, containing both a primary and a secondary isocyanate group with different reactivities, allows for precise control over polymerization processes and material architecture. This versatility is leveraged in a wide range of applications, from shape memory polymers and high-performance nanocomposites to specialized uses in battery technology and sustainable materials.
Shape Memory Polyurethanes Utilizing this compound
Shape Memory Polymers (SMPs) are a class of smart materials capable of returning from a temporary, deformed shape to their original, permanent shape upon the application of an external stimulus, such as heat. This compound is frequently incorporated into polyurethane (PU) formulations to enhance their shape memory properties. The rigid cycloaliphatic ring of IPDI contributes to the formation of stable hard segments, which act as the physical crosslinks responsible for defining the permanent shape.
Research into shape memory polyurethane-ureas (SMPUUs) synthesized with IPDI and various aliphatic diamines as chain extenders has shown that these non-aromatic systems can achieve high shape recoverability. researchgate.net The intermolecular hydrogen bonds within the IPDI-based hard segments create effective physical cross-links. The properties of these SMPUUs are influenced by the hard segment content (HSC) and the molecular weight of the soft segments, typically polycaprolactone diols. researchgate.net For instance, SMPUUs with isophorone diamine as a chain extender have demonstrated excellent shape recovery of over 95% and a recovery stress of 4.2 MPa, properties that are comparable to those of aromatic SMPs. researchgate.net
In another application, IPDI is used to modify the chemistry of ultralow-density shape-memory polymer foams for use in aqueous environments. nih.gov Incorporating IPDI into the foam structure increases its hydrophobicity and raises the glass transition temperature (Tg). nih.govosti.gov This chemical modification is crucial for elongating the material's working time before actuation occurs, a critical factor for applications like transcatheter embolic devices. nih.gov The increase in Tg is directly related to the higher stiffness imparted by the IPDI ring moiety. nih.gov
Table 1: Effect of IPDI Content on the Glass Transition Temperature (Tg) of SMP Foams
This table illustrates how increasing the concentration of this compound in shape-memory polymer foams leads to a significant rise in their glass transition temperature.
| IPDI Content (%) | Glass Transition Temperature (Tg) (°C) |
|---|---|
| 0 (Control) | 62 |
| 20 | 71 |
The tunability of the hard segment by varying the molar percentage of IPDI allows for precise control over the shape memory characteristics of the resulting polyurethanes. uos.ac.kr This makes IPDI a vital component in designing advanced SMPs for a variety of engineering applications.
IPDI-Based Nanocomposites and Hybrid Materials
The development of nanocomposites and hybrid materials often utilizes IPDI to create strong interfacial bonds between the polymer matrix and reinforcing nanofillers. The differential reactivity of IPDI's isocyanate groups can be exploited to selectively functionalize nanoparticle surfaces, leading to improved dispersion and enhanced material properties.
A notable example is the site-selective modification of cellulose (B213188) nanocrystals (CNCs) with IPDI. acs.org In this process, the more reactive secondary isocyanate group of IPDI is preferentially reacted with the hydroxyl groups on the surface of CNCs. This leaves the less reactive primary isocyanate group available to subsequently bond with the polyurethane matrix during composite formation. This modification significantly improves the dispersion of the CNCs within the polymer. acs.org
The resulting polyurethane-CNC composites exhibit substantially improved thermal and mechanical properties. The onset of thermal degradation for the IPDI-modified CNCs was improved by 35°C compared to unmodified CNCs. acs.org Furthermore, the enhanced dispersion and interfacial adhesion achieved through this modification led to a remarkable increase in the mechanical performance of the final composite material. acs.org
Table 2: Mechanical Properties of PU Composites with Modified Cellulose Nanocrystals (CNCs)
This table compares the mechanical performance of polyurethane composites reinforced with unmodified CNCs versus those reinforced with IPDI-modified CNCs, highlighting the significant improvements in tensile strength and work of fracture.
| Property | Improvement with IPDI-Modified CNCs (vs. Neat Matrix) |
|---|---|
| Tensile Strength | >200% Increase |
| Work of Fracture | >200% Increase |
This strategy of using IPDI as a coupling agent demonstrates its effectiveness in creating high-performance hybrid materials where the synergy between the organic polymer matrix and inorganic or bio-based nanofillers is maximized.
This compound as an Electrolyte Additive in Battery Technology
Beyond structural polymers, this compound has found a novel application in energy storage, specifically as an electrolyte additive for high-energy density lithium-ion batteries. The stability of the interface between the cathode and the electrolyte is a critical challenge, especially at high operating voltages, which can lead to electrolyte decomposition and capacity fade.
Research has shown that IPDI can be used to form a protective interlayer on the surface of cathode materials like LiNi0.5Co0.2Mn0.3O2 (NCM523). researchgate.netacs.org The proposed mechanism involves a nucleophilic addition reaction between the diisocyanate groups of IPDI and the oxidative intermediates of the propylene carbonate (PC) solvent in the electrolyte. researchgate.netacs.org This in-situ reaction creates a stable protective film on the cathode surface.
This IPDI-generated interface layer effectively suppresses the continuous decomposition of the electrolyte at high potentials, leading to significantly improved electrochemical performance. researchgate.netacs.org Batteries containing an optimized concentration of IPDI (10-20 mM) in the electrolyte exhibit enhanced cyclic stability and better rate capability compared to cells with a standard electrolyte. researchgate.netacs.org
Table 3: Performance of Li-ion Cells with and without IPDI Electrolyte Additive
This table presents a comparison of key performance metrics for lithium-ion battery cells, demonstrating the positive impact of adding this compound to the electrolyte.
| Performance Metric | Control Electrolyte | Electrolyte with IPDI |
|---|---|---|
| Capacity Retention (50 cycles) | 73.4% | 90.4% |
| Capacity Retention (200 cycles) | 69.8% | 83.2% |
| Rate Capability (at 5 C) | 92.4 mAh g⁻¹ | ~143 mAh g⁻¹ |
The use of IPDI as an electrolyte additive represents an effective strategy to augment the energy density and extend the cycle life of lithium-ion batteries, which is critical for applications such as electric vehicles. researchgate.netacs.org
This compound Modification of Lignocellulosic Fillers
In the field of wood-polymer composites (WPCs), achieving strong adhesion between the hydrophilic lignocellulosic fillers (e.g., wood flour, cellulose) and the hydrophobic polymer matrix is essential for good mechanical performance. This compound is employed as a modifier or compatibilizer to bridge this interface. The isocyanate groups of IPDI can react with the abundant hydroxyl groups present on the surface of cellulose and lignin, effectively functionalizing the filler. mostwiedzy.plresearchgate.net
This surface modification reduces the polarity of the lignocellulosic fillers, making them more compatible with non-polar polymer matrices like poly(ε-caprolactone) (PCL). researchgate.netustp.edu.ph Studies have confirmed the successful modification of these fillers through techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and thermogravimetric analysis. mostwiedzy.plresearchgate.net The modification has a relatively small impact on the particle size and color of the fillers, which is beneficial for the final appearance and performance of the WPCs. mostwiedzy.plresearchgate.net
The introduction of IPDI-modified fillers into a PCL matrix resulted in composites with significantly enhanced mechanical properties. The improved interfacial interactions led to more efficient stress transfer from the matrix to the filler. This compatibilization effect resulted in a substantial increase in the tensile strength and modulus of the composites. ustp.edu.ph
Table 4: Effect of IPDI-Modified Cellulose Fillers on PCL Composite Properties
This table shows the significant improvement in the mechanical properties of poly(ε-caprolactone) composites when reinforced with cellulose fillers that have been surface-modified with this compound.
| Mechanical Property | Observed Improvement |
|---|---|
| Tensile Strength | Up to a two-fold increase |
| Tensile Modulus | Up to a 25% rise |
This application highlights IPDI's role in enabling the use of natural, renewable fillers in thermoplastic composites, contributing to the development of more sustainable materials with engineered properties.
Bio-based Polyurethanes from this compound and Renewable Resources
Integration of Bio-Polyols in IPDI Formulations
A wide variety of bio-polyols can be integrated into polyurethane formulations with this compound. These polyols can be derived from sources such as vegetable oils (e.g., castor oil, soybean oil), polysaccharides, lignin, and even waste biomass like swine manure. mdpi.commdpi.comthescipub.com The synthesis involves the classic polyaddition reaction between the hydroxyl (-OH) groups of the bio-polyol and the isocyanate (-NCO) groups of IPDI. thescipub.com
For example, bio-based polyurethanes have been successfully synthesized by reacting IPDI (commercial name Desmodur I) with a bio-resin produced from swine manure via a hydrothermal process. thescipub.com The progress of the polymerization can be monitored using FTIR spectroscopy by observing the disappearance of the characteristic isocyanate peak at approximately 2274 cm⁻¹, which indicates the consumption of the -NCO groups as they react to form urethane linkages. thescipub.com
The properties of the final bio-based polyurethane are highly dependent on the structure and functionality of both the bio-polyol and the IPDI. The rigid structure of IPDI contributes to the hard segments, while the often long and flexible chains of the bio-polyols form the soft segments. thescipub.com By selecting different types of bio-polyols and adjusting the stoichiometric ratio of NCO to OH groups, a wide range of materials, from soft elastomers to rigid foams, can be produced. This versatility allows for the tailoring of bio-based PUs for specific applications while improving their sustainability profile. mdpi.comthescipub.com
Sustainable Design of IPDI-Based Polymeric Systems
The drive towards a circular economy and heightened environmental awareness has catalyzed significant innovation in the sustainable design of polymeric systems. For polyurethanes (PUs) based on Isophorone Diisocyanate (IPDI), this involves a multi-faceted approach encompassing the use of renewable feedstocks, designing for end-of-life recyclability, and embracing circular economy principles. These strategies aim to reduce the carbon footprint and environmental impact of IPDI-based materials without compromising the high-performance characteristics they are known for.
Bio-based and Renewable Feedstocks
A primary strategy for enhancing the sustainability of IPDI-based polymers is the substitution of petroleum-derived raw materials with bio-based alternatives. This approach targets both the isocyanate and the polyol components.
Isophorone Diisocyanate from Renewable Sources
Traditionally, IPDI and its precursors are derived from petroleum. However, recent advancements have led to the development of IPDI from renewable resources. A significant breakthrough is the production of isophorone from renewable acetone (B3395972), which is then used to synthesize IPDI. evonik.com This "mass balance approach" allows for the creation of IPDI with a significantly lower carbon footprint. For instance, VESTANAT® IPDI eCO, a product developed by Evonik, contains 75% renewable carbon per mass balance and is chemically identical to its fossil-based counterpart, ensuring the same performance and processing characteristics. evonik.com This innovation allows manufacturers to directly substitute the conventional IPDI with a more sustainable version, reducing the global warming potential of their final products, which range from coatings and binders to high-performance composites for wind turbine rotor blades. evonik.com
Renewable Polyols in IPDI Systems
The polyol component, which reacts with IPDI to form the polyurethane, constitutes a significant portion of the final polymer. The development of bio-based polyols from various renewable sources is a major area of research and commercial activity. mdpi.comtsijournals.comnih.gov These polyols can be derived from:
Vegetable Oils: Oils from castor, soybean, palm, and rapeseed can be functionalized to create polyols suitable for polyurethane synthesis. tsijournals.comnih.govmdpi.com These polyols are economically competitive with petrochemical-based ones and are used to produce a range of products, including flexible and rigid foams. tsijournals.com
Lignin and Carbohydrates: Lignin, a complex polymer found in wood, and carbohydrates like starch can be processed to yield polyols. mdpi.comresearchgate.net For example, bio-based white dextrin has been used as a crosslinker with IPDI to produce PU films. researchgate.net
Terpenes: Terpenes, such as limonene and geraniol found in citrus fruits and plants, can be used to synthesize bio-based polyols. digitellinc.com Research has shown that IPDI-based polyurethanes made with these polyols exhibit excellent mechanical and thermal properties. digitellinc.com
The incorporation of these renewable polyols with IPDI leads to the creation of partially bio-based polyurethanes. mdpi.com The properties of these materials can be tailored by selecting specific bio-polyols and adjusting the formulation. Research comparing IPDI-based polyurethanes with those made from bio-based isocyanates like L-lysine diisocyanate ethyl ester (LLDI) has shown that while IPDI materials are often more rigid, the bio-based counterparts can offer greater flexibility. rsc.org
Below is a data table comparing the properties of a standard IPDI-based polyurethane with a bio-based alternative.
| Property | IPDI-Based PU (with Limonene/Geraniol Polyol) digitellinc.com | CHDI-Based PU (with Limonene/Geraniol Polyol) digitellinc.com |
| Glass Transition Temp. (Tg) | 75°C | 64.47°C |
| Tensile Strength | 36 MPa | 26 MPa |
| Hardness (Shore D) | 85 | 74 |
| Degradation Start Temp. | >200°C | >200°C |
| Degree of Cross-linking | Higher | Lower |
| This table is interactive. Users can sort columns by clicking on the headers. |
Circular Economy of IPDI-Based Polymers
A circular economy model aims to eliminate waste and keep materials in use for as long as possible. polyurethanes.org For IPDI-based polymers, this involves developing effective recycling technologies and designing materials that are easier to recycle or recover.
Chemical Recycling
Chemical recycling, or feedstock recycling, involves breaking down the polymer into its constituent monomers or other valuable chemical products. unipd.itresearchgate.net This is a promising route for thermoset polyurethanes, which cannot be easily remelted and reformed like thermoplastics. researchgate.netmdpi.com For IPDI-based polyurethanes, several chemical recycling methods have been investigated:
Hydrolysis: This process uses water, often under pressure and high temperature with a catalyst, to break the urethane linkages. unipd.itscispace.com Research has demonstrated the successful hydrolysis of aliphatic polyurethanes made from IPDI and 1,4-butanediol. scispace.com Using pressured CO2 in water creates carbonic acid, which acts as an environmentally friendly catalyst. scispace.com Under optimal conditions, this method can achieve high hydrolysis rates, recovering the original diamine and diol with high purity. scispace.com
Glycolysis and Aminolysis: These processes involve reacting the polyurethane waste with glycols or amines to produce polyols and aromatic amines, which can then be used as raw materials for new polyurethane production. unipd.itmdpi.com
The table below summarizes findings from a study on the chemical recycling of an IPDI-based polyurethane (I-PU).
| Parameter | Condition | Result |
| Reactants | I-PU (from IPDI and 1,4-butanediol) scispace.com | - |
| Recycling Method | Hydrolysis with CO2-Water System scispace.com | - |
| Temperature | 190°C scispace.com | - |
| CO2 Pressure | 8.0 MPa scispace.com | - |
| Time | 24 hours scispace.com | - |
| Hydrolysis Yield | 91% scispace.com | - |
| Recovered Products | 1,4-butanediol and Isophorone diamine scispace.com | - |
| This table is interactive. Users can sort columns by clicking on the headers. |
Designing for Recyclability and a Circular Lifecycle
Sustainable design also involves forward-thinking material development. This includes creating IPDI-based systems that are inherently easier to recycle. Recent research has focused on depolymerization techniques that can recover the isocyanates themselves. acs.org By leveraging specific catalysts, it is possible to depolymerize polyurethanes back to isocyanates under mild conditions, which can then be used to synthesize second-generation polymers with properties similar to the virgin materials. acs.org This represents a significant step towards a fully circular model for polyurethane materials, adding substantial value to end-of-life products. acs.org The combination of using renewable feedstocks and establishing a robust circular recycling route is essential for the long-term sustainability of IPDI-based polymeric systems.
Analytical and Characterization Methodologies for Isophorone Di Isocyanate and Its Derivatives
Spectroscopic Techniques for Isophorone (B1672270) Diisocyanate and Polymer Analysis
Spectroscopic methods are indispensable for probing the molecular structure and functional groups present in IPDI and its derivatives. These techniques provide detailed information about the chemical transformations occurring during polymerization and the final structure of the resulting polymers.
Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Structure Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the synthesis of IPDI-based polyurethanes and characterizing their chemical structure. The key to its utility lies in the ability to track the disappearance of the isocyanate (-NCO) group and the appearance of urethane (B1682113) linkages. remspec.comazom.com
The strong, sharp absorption band of the isocyanate group, typically appearing in the range of 2233-2270 cm⁻¹, serves as a clear indicator of the presence of unreacted IPDI. remspec.comresearchgate.net During the polymerization reaction with a polyol, the intensity of this peak diminishes, signifying the consumption of the isocyanate. researchgate.netresearchgate.net Concurrently, new absorption bands characteristic of the urethane linkage emerge. These include the N-H stretching vibration around 3340 cm⁻¹, the carbonyl (C=O) stretching of the urethane group near 1711 cm⁻¹, and C-N stretching and C-O-C stretching vibrations around 1510 cm⁻¹ and 1225 cm⁻¹, respectively. researchgate.net The complete disappearance of the -NCO peak indicates that the diisocyanate has fully reacted with the polyol to form the polyurethane. researchgate.netresearchgate.net
Time-based FTIR analysis allows for real-time monitoring of the curing process. By collecting spectra at regular intervals, the kinetics of the reaction can be studied, providing insights into the reaction mechanism and helping to optimize process parameters. thermofisher.com This is particularly useful for understanding the deblocking of blocked isocyanates, where the reappearance of the -NCO peak can be observed as the blocking group is eliminated at elevated temperatures. thermofisher.com
Key FTIR Absorption Bands in IPDI Polyurethane Synthesis
| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|
| Isocyanate (-NCO) | 2233 - 2270 | Indicates the presence of unreacted IPDI. Its disappearance signals the progression of the polymerization reaction. |
| Hydroxyl (-OH) | ~3400 | Represents the polyol reactant. Its consumption is monitored during the reaction. |
| Amide (N-H) | ~3340 | Formation of this band indicates the creation of urethane linkages. |
| Urethane Carbonyl (C=O) | ~1711 | A key indicator of polyurethane formation. The presence of hydrogen bonding can be inferred from this peak's position. |
| Carbamate (B1207046) (C-N) | ~1510 | Confirms the presence of the urethane group. |
| Carbamate (C-O-C) | ~1225 | Further evidence of the formation of the polyurethane structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Reactivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is an essential tool for the detailed structural elucidation of Isophorone Diisocyanate (IPDI) and its polymeric derivatives. researchgate.netresearchgate.net It provides unambiguous confirmation of the chemical structure and offers insights into the reactivity of the different isocyanate groups in IPDI.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of IPDI-based polyurethanes, characteristic peaks corresponding to the protons of the IPDI backbone can be identified, typically in the range of 0.8 to 2.8 ppm. researchgate.net The formation of urethane linkages is confirmed by the appearance of signals for the urethane protons (-NH) at around 7.2 ppm. nih.gov The distinct chemical environments of the protons in the polymer structure allow for detailed assignments, confirming the successful incorporation of the IPDI monomer into the polymer chain. researchgate.net
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is particularly powerful for studying the structure of IPDI and its polymers. The carbonyl carbons of the urethane groups appear in the range of 155 to 157 ppm. researchgate.net A key feature of IPDI is the different reactivity of its primary and secondary isocyanate groups. This difference can be clearly observed in the ¹³C NMR spectrum of the resulting polyurethane, as the carbonyl carbons of the primary and secondary urethane linkages have distinct resonance frequencies. researchgate.net The disappearance of the ¹³C NMR peak at approximately 124 ppm, which is characteristic of the isocyanate group, confirms the complete reaction of the diisocyanate. nih.gov Analysis of the peaks in the ¹³C NMR spectrum allows for the identification of the main products of IPDI self-polymerization, such as the isocyanurate trimer. researchgate.net
Characteristic NMR Chemical Shifts for IPDI and its Derivatives
| Nucleus | Functional Group/Moiety | Chemical Shift (ppm) | Significance |
|---|---|---|---|
| ¹H | IPDI backbone protons | 0.8 - 2.8 | Confirms the presence of the IPDI structure in the polymer. |
| ¹H | Urethane protons (-NH) | ~7.2 | Indicates the formation of urethane linkages. |
| ¹³C | Isocyanate group (-NCO) | ~124 | Disappearance of this peak confirms complete reaction of the isocyanate. |
| ¹³C | Urethane carbonyl (C=O) | 155 - 157 | Confirms the formation of urethane bonds and can distinguish between primary and secondary urethane linkages. |
| ¹³C | IPDI trimer carbonyl group | 150.06 - 150.97 | Identifies the formation of isocyanurate trimers during self-polymerization. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are vital for separating and quantifying the components in a mixture, making them essential for assessing the purity of IPDI monomers and analyzing the molecular weight distribution of the resulting polymers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Monomer and Prepolymer Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for the analysis of Isophorone Diisocyanate (IPDI) monomers and prepolymers. dnacih.comepa.gov These techniques are crucial for quality control, ensuring the purity of the starting materials, and for monitoring the presence of residual monomers in the final product.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used for the detection of IPDI. google.com The method typically involves an external standard for quantification. Specific capillary columns, such as an HP-5MS, are used to achieve separation. google.com The operating conditions, including column temperature, carrier gas flow rate, and injector temperature, are optimized to ensure accurate and reproducible results. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed method for the analysis of isocyanates, including IPDI. dnacih.comepa.gov Due to the high reactivity of isocyanates, derivatization is often necessary prior to analysis. rsc.org A common approach involves reacting the isocyanate with an agent like 1-(2-pyridyl)piperazine (1-2PP) to form a stable urea (B33335) derivative. dnacih.com The derivatized sample is then analyzed by HPLC using a UV or fluorescence detector. dnacih.com This method allows for the determination of residual IPDI trimer in coatings, with detection limits as low as 0.02 µ g/100 cm². nih.govresearchgate.net
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of IPDI-based polymers. researchgate.netresearchgate.net This information is critical as it directly influences the mechanical and physical properties of the final material.
In GPC/SEC, the polymer solution is passed through a column packed with porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the sample can be determined. researchgate.netpolymersource.ca The PDI provides a measure of the breadth of the molecular weight distribution. chromatographyonline.com GPC/SEC is used to confirm the formation of the desired prepolymer structure and to assess the success of the polymerization reaction. researchgate.net
GPC/SEC Parameters for IPDI-Based Polymer Analysis
| Parameter | Description | Significance |
|---|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Relates to properties such as toughness and strength. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | Indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer. |
Thermal Analysis of Isophorone Diisocyanate-Based Polymers
Thermal analysis techniques are employed to investigate the thermal stability and transitions of IPDI-based polymers. These properties are crucial for determining the service temperature range and processing conditions of the materials.
Differential Scanning Calorimetry (DSC): Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For IPDI-based polymers, DSC is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govdtic.mil The Tg is influenced by the chemical structure of the polymer, with the rigid cycloaliphatic ring of IPDI generally leading to an increase in Tg. nih.gov DSC can also be used to study exothermic reactions, such as the curing of IPDI with a chain extender, providing information on the heat of reaction. researchgate.net
Thermogravimetric Analysis (TGA): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of IPDI-based polymers by determining the onset temperature of decomposition. mdpi.comresearchgate.net The TGA curve provides information about the degradation profile of the polymer, including the temperatures at which different stages of decomposition occur. ias.ac.in This is essential for understanding the material's performance at elevated temperatures and for studying the kinetics of thermal decomposition. mdpi.com
Thermal Properties of IPDI-Based Polymers
| Technique | Property Measured | Typical Findings for IPDI-Based Polymers |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | The incorporation of the rigid IPDI structure tends to increase the Tg of the polymer. For example, in shape-memory polyurethane foams, increasing IPDI content from 0% to 20% can shift the Tg from 62°C to 71°C. |
| Differential Scanning Calorimetry (DSC) | Heat of Reaction | The reaction of IPDI with butane-1,4-diol shows an average heat of reaction of 478.83 J/g. |
| Thermogravimetric Analysis (TGA) | Thermal Stability / Decomposition Temperature | IPDI-based polyurethanes typically exhibit multi-step decomposition profiles. The onset of decomposition provides a measure of the material's thermal stability. |
| Thermogravimetric Analysis (TGA) | Deblocking Temperature | For blocked IPDI systems, TGA can be used to determine the temperature at which the blocking agent is released, initiating the curing reaction. |
Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including glass transition temperature (Tg) and phase transitions. In the context of IPDI-based polyurethanes, DSC provides valuable insights into the material's behavior over a range of temperatures.
The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. acs.org This transition is observed as a step-like change in the heat flow signal in a DSC thermogram. The midpoint of this transition is typically taken as the glass transition temperature (Tg). For semi-crystalline polymers, which contain both amorphous and crystalline regions, a glass transition will be observed for the amorphous phase. nih.gov
In studies of polyurethane systems, the glass transition behavior of segregated phases can be characterized to understand the degree of phase separation based on the composition. For a series of segmented polyurethanes derived from perfluoropolyether (PFPE) and IPDI, DSC analysis showed that the glass transition shifted and broadened for both the hydrogenated and fluorinated phases as their respective content in the polymer was reduced. mdpi.com
The incorporation of IPDI into polyurethane foams has been shown to influence their thermal properties. An increase in the IPDI content leads to a corresponding increase in the glass transition temperature. ias.ac.in For instance, in a series of shape-memory polyurethane foams, the Tg increased from 62°C for a control sample with 100% TMHDI (a different diisocyanate) to 71°C for a sample containing 20% IPDI. ias.ac.in This increase is attributed to the enhanced stiffness imparted by the ring structure of IPDI. ias.ac.in
The miscibility of the hard and soft segments in polyurethanes, which is influenced by the diisocyanate structure, also affects the glass transition temperature. In a comparative study of polyurethanes synthesized with different diisocyanates, IPDI-based polyurethanes exhibited a higher degree of phase mixing between the soft and hard segments. This increased interaction restricts the movement of the soft segments, resulting in a higher glass transition temperature compared to polyurethanes based on more symmetrical diisocyanates like HDI and MDI. ehu.es
Table 1: Glass Transition Temperatures (Tg) of IPDI-Based Polyurethane Foams with Varying IPDI Content
| IPDI Content (%) | Glass Transition Temperature (Tg) (°C) |
|---|---|
| 0 | 62 |
| 20 | 71 |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of polymeric materials, including those derived from Isophorone Diisocyanate.
The thermal degradation of polyurethanes based on IPDI has been investigated using TGA, often coupled with other analytical techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gaseous products. niscpr.res.in The degradation of IPDI-based polyurethanes can proceed through a depolymerization process, yielding isocyanate and hydroxyl functional groups.
Studies on segmented polyurethanes synthesized from IPDI, poly(tetramethylene oxide) glycol (PTMG), and 1,4-butanediol have shown that the thermal stability is influenced by the polymer's composition and structure. TGA thermograms of these materials typically show a multi-step decomposition process. For instance, some extracted IPDI-based polyurethanes exhibit a three-step decomposition, with the second-step decomposition temperature being lower than that of the unextracted polymer. niscpr.res.in
The incorporation of additives can significantly enhance the thermal stability of IPDI-based polyurethanes. For example, the addition of hyperbranched polysiloxane nanoparticles to a polyurethane matrix derived from IPDI has been shown to substantially increase its thermal stability. The integral procedural decomposition temperature (IPDT) of the hybrid material increased to 859°C from 348°C for the pristine polyurethane matrix. mdpi.com
In another study, the thermal stability of polyurethane films prepared with IPDI-functionalized wheat starch was analyzed. TGA was used to compare the thermal stability of the modified starch with the native starch, providing insights into the effect of the IPDI modification on the thermal properties of the resulting polyurethane films. researchgate.net
Table 2: Thermal Decomposition Data for IPDI-Based Polyurethanes
| Material | Decomposition Temperature (°C) | Mass Loss (%) |
|---|---|---|
| IPDI-PTMG-BD Polyurethane (Unextracted) | Varies (multi-step) | - |
| IPDI-PTMG-BD Polyurethane (Extracted) | Varies (three-step) | - |
| Pristine PU (from IPDI) | ~200 (onset) | - |
| Si-PU/APTS-GPTS Hybrid | >300 (onset) | - |
Note: Specific decomposition temperatures and mass loss percentages can vary significantly depending on the exact composition and experimental conditions.
Morphological Characterization of Isophorone Diisocyanate Polymer Systems
The morphology of polymer systems derived from Isophorone Diisocyanate (IPDI) plays a crucial role in determining their macroscopic properties. Various microscopy techniques are employed to visualize and analyze the surface and internal structures of these materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Surface and Microstructure Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials with high resolution. researchgate.net In the context of IPDI-based polymers, SEM is widely used to study the morphology of films, foams, and microcapsules.
In a study of polyurethane films prepared from liquefied benzylated wood and different diisocyanates, SEM analysis revealed that IPDI-based films had a more homogeneous surface compared to those based on hexamethylene diisocyanate (HDI). researchgate.net This suggests better phase-mixing properties in the IPDI-based systems. researchgate.net
SEM has also been instrumental in characterizing the morphology of microcapsules containing IPDI. For instance, in the development of mono-component adhesives, IPDI was encapsulated in polyurea/polyurethane shells. SEM photomicrographs were used to assess the morphology, size distribution, roughness, and porosity of these microcapsules. researchgate.netdoaj.org The images confirmed the core-shell structure and spherical shape of the microcapsules. doaj.org In some cases, the microcapsules were intentionally crushed to allow for the observation of the shell thickness. doaj.org
The microstructure of shape-memory polyurethane foams containing IPDI has also been investigated using SEM. The images provide information on the cellular structure of the foams, which is critical for their mechanical and shape-memory properties. bohrium.com
Transmission Electron Microscopy (TEM) for Microphase Separation Studies
Transmission Electron Microscopy (TEM) is a microscopy technique that provides high-resolution images of the internal structure of thin specimens. In polymer science, TEM is a valuable tool for studying the microphase separation in block copolymers like polyurethanes.
Microphase separation in polyurethanes arises from the thermodynamic incompatibility between the hard and soft segments, leading to the formation of distinct domains. TEM can directly visualize these domains, providing information on their size, shape, and distribution. While specific TEM studies focusing solely on IPDI-based polyurethanes are less common in the literature compared to other diisocyanates, the technique is generally applicable to these systems.
For instance, in the characterization of dual-component microencapsulated systems for self-healing coatings, where IPDI was one of the encapsulated agents, both SEM and TEM were used to reveal the morphology of the microcapsules. TEM, in particular, can provide detailed information about the core-shell structure and the interface between the core and the shell. nih.gov
The study of microphase separation in polyurethanes is crucial as it significantly influences their mechanical, thermal, and functional properties. TEM, in conjunction with other techniques like small-angle X-ray scattering (SAXS), provides a comprehensive understanding of the morphology of these complex materials. scispace.com
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image and measure the properties of surfaces at the nanoscale. lifescienceglobal.com It provides three-dimensional topographical information and can also be used to probe local mechanical properties such as adhesion and stiffness.
In the context of polymer science, AFM is a powerful tool for characterizing the surface morphology of polymer films and composites. lifescienceglobal.com While specific AFM studies on IPDI-based materials are not extensively reported, the technique is well-suited for analyzing the surface topography of these systems. For example, AFM could be used to investigate the phase-separated morphology of IPDI-based polyurethanes at the surface, providing a more detailed view than SEM.
AFM can be operated in different modes to obtain various types of information. For instance, tapping mode AFM can be used to image soft polymer surfaces without causing damage, while force modulation microscopy can map the variations in the mechanical properties of the surface. lifescienceglobal.com This would be particularly useful for visualizing the hard and soft domains in IPDI-based polyurethanes due to their different mechanical responses.
Furthermore, AFM can be used to study the effects of processing conditions and additives on the surface morphology of IPDI-based materials. It can also be employed to investigate the adhesion and friction properties of these surfaces at the nanoscale, which is important for applications such as coatings and adhesives.
Rheological and Mechanical Probing of Isophorone Diisocyanate-Derived Materials
The rheological and mechanical properties of materials derived from Isophorone Diisocyanate (IPDI) are critical for their performance in various applications, from coatings and adhesives to elastomers and foams. These properties are intricately linked to the molecular structure and morphology of the polymers.
Rheological studies of IPDI-based systems, such as polyurethane liners for composite propellants, often involve measuring the viscosity as a function of curing time. The aliphatic nature of IPDI generally leads to a slower cure rate compared to aromatic diisocyanates like toluene diisocyanate (TDI). This results in a longer "pot life," which can be advantageous in certain applications. The addition of thixotropic agents can modify the viscosity and flow behavior of these systems.
Dynamic mechanical analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymers. In DMA, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic response of the material, and the loss modulus (G''), which represents the viscous response. For IPDI-cured liners, the storage and loss moduli have been measured as a function of cure time at different temperatures. In one study, the loss modulus was consistently greater than the storage modulus during the tested period, indicating that the liner would flow under applied stress.
The mechanical properties of IPDI-derived materials, such as tensile strength and elongation at break, are typically determined using tensile testing. In a study of polyurethane elastomers based on hydroxyl-terminated polybutadiene (HTPB) and IPDI, the NCO/OH ratio was found to significantly influence the mechanical properties. The addition of a thixotropic agent did not significantly affect the tensile strength but did lead to a reduction in the elongation at break.
In shape-memory polyurethane foams, the incorporation of IPDI has been shown to increase the stiffness of the foam, which is reflected in the mechanical properties. ias.ac.in
Table 3: Mechanical Properties of HTPB-IPDI Liners with Thixin R
| Thixin R (%) | Tensile Strength (kg/cm²) | Elongation at Break (%) |
|---|---|---|
| 1 | 14.2 | 310 |
| 3 | 14.8 | 290 |
| 5 | 14.5 | 280 |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of materials, such as polymers based on Isophorone Diisocyanate. youtube.com It operates by applying an oscillatory force to a sample and measuring its response, which provides information on the material's stiffness (storage modulus) and its ability to dissipate energy (loss modulus). youtube.comuva.espbipolymer.com
In the context of IPDI-based polyurethanes, DMA is instrumental in determining key thermal transitions, particularly the glass transition temperature (Tg). researchgate.net The Tg is identified by a significant drop in the storage modulus (E'), a peak in the loss modulus (E''), and a peak in the tan delta curve, which is the ratio of the loss modulus to the storage modulus (E''/E'). youtube.compbipolymer.com
Research on flexible polyurethane (FPU) foams fabricated with varying contents of polycarbonate diol (PCD) and IPDI has shown that the incorporation of IPDI can lower the glass transition temperature and increase the damping factor (tan δ), indicating improved vibration damping capabilities. researchgate.net For instance, in one study, the DMA of an IPDI-based polyurethane foam was conducted from -100 °C to 100 °C at a heating rate of 3 °C/min in tensile mode. mdpi.com Another study on shape-memory polyurethane foams showed that increasing the IPDI content led to an increase in the glass-transition temperature. researchgate.net
The storage modulus, which represents the elastic response of the material, is a key parameter obtained from DMA. For materials based on IPDI, the storage modulus is observed to decrease with increasing temperature, with a significant drop occurring around the glass transition region. mdpi.com For example, in a study comparing different diisocyanates, the IPDI-based polyurethane exhibited a storage modulus decrease of around 74% between 25 and 50 °C. mdpi.com The width of the loss modulus peak can also provide insights into the phase segregation of the polymer; wider peaks, as seen in some IPDI-based polyurethanes, suggest a greater transition between the glassy and elastomeric states. mdpi.com
Interactive Table: Viscoelastic Properties of IPDI-based Polyurethanes
| Material Formulation | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at 25°C (MPa) | Tan δ Peak Maximum | Reference |
|---|---|---|---|---|
| IPDI-based PU | 74.68 | Varies with formulation | Varies with formulation | mdpi.com |
| IPDI-TMHDI SMP Foam (0% IPDI) | ~40 | ~1000 | ~0.6 | researchgate.net |
| IPDI-TMHDI SMP Foam (5% IPDI) | ~45 | ~1200 | ~0.55 | researchgate.net |
| IPDI-TMHDI SMP Foam (10% IPDI) | ~50 | ~1400 | ~0.5 | researchgate.net |
| IPDI-TMHDI SMP Foam (15% IPDI) | ~55 | ~1600 | ~0.45 | researchgate.net |
Tensile and Compressive Testing for Mechanical Performance
Tensile and compressive testing are fundamental methods for evaluating the mechanical performance of materials derived from Isophorone Diisocyanate. These tests provide crucial data on properties such as tensile strength, elongation at break, and modulus, which are essential for determining the material's suitability for specific applications. metu.edu.trresearchgate.net
The mechanical properties of IPDI-based elastomers are significantly influenced by formulation parameters such as the NCO/OH ratio. metu.edu.tr For instance, in hydroxyl-terminated polybutadiene (HTPB)-IPDI based elastomers, a study found that an NCO/OH ratio of 1.15 resulted in the maximum tensile strength and an elongation at break of 200%. metu.edu.tr
The structure of the diisocyanate plays a critical role in the final mechanical properties of the resulting polyurethane. In a comparative study, IPDI-based polyurethane demonstrated good self-healing performance, recovering 88.7% of its original tensile strength after being heated. mdpi.com The tensile properties are typically measured using a universal testing machine, with tests conducted according to standards such as ISO 37:2017 at a specified temperature and humidity, and a constant rate of speed. mdpi.commdpi.com
The incorporation of reinforcing agents can also enhance the mechanical properties of IPDI-based polymers. For example, the addition of surface-modified graphene nanoplatelets to a polyaspartic ester polyurea system based on IPDI resulted in a significant increase in tensile and tear strengths. mdpi.com At an optimal loading of 0.3 wt%, the tensile strength was augmented by 263.0%. mdpi.com
Interactive Table: Mechanical Properties of IPDI-based Materials
| Material Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
|---|---|---|---|---|
| IPDI-based PU | Varies with formulation | Varies with formulation | Varies with formulation | mdpi.com |
| HTPB-IPDI Elastomer (R=1.15) | Maximum | 200 | Varies | metu.edu.tr |
| Segmented PUR with increased IPDI | 0.37 to 2.13 | 74 to 224 | Varies | researchgate.net |
| PEP/F-GNP (0.3 wt% F-GNP) | Increased by 263.0% | Varies | Varies | mdpi.com |
Environmental Footprint and Degradation Pathways of Isophorone Di Isocyanate and Its Polymers
Biodegradation and Hydrolytic Stability of Isophorone (B1672270) Di-isocyanate-Based Polyurethanes
The long-term environmental impact of IPDI is largely related to the stability and degradation of the polyurethane (PU) polymers derived from it. Both hydrolytic and biological pathways contribute to the breakdown of these materials over time.
The biodegradation of polyurethanes is a complex process influenced by both the polymer's chemical structure and environmental factors. Fungi are often the primary agents of biodegradation, secreting enzymes such as esterases, proteases, and ureases that can break down the polymer chains. researchgate.netmdpi.com
Several key factors determine the susceptibility of an IPDI-based polyurethane to biodegradation:
Soft Segment Chemistry : PUs are block copolymers containing soft and hard segments. The nature of the polyol used to form the soft segment is critical. Polyester-based polyurethanes are generally more susceptible to microbial attack than polyether-based PUs because the ester linkages are more readily hydrolyzed by microbial esterase enzymes. researchgate.netnih.gov
Hard Segment Content : The hard segments, formed by the reaction of IPDI with a chain extender, provide mechanical strength. A higher hard segment content can increase crystallinity and rigidity, making it more difficult for microbial enzymes to access and cleave the polymer chains.
Crystallinity and Cross-linking : Amorphous regions of the polymer are more accessible to enzymatic attack than crystalline regions. Similarly, a higher degree of cross-linking can reduce chain mobility and limit the penetration of water and enzymes, thus hindering biodegradation. researchgate.net
Hydrophilicity : Increased hydrophilicity can promote water absorption, which may facilitate hydrolytic cleavage of susceptible bonds, making the polymer more available for microbial action.
Microbial degradation is primarily a surface erosion phenomenon, where microorganisms colonize the polymer surface and secrete extracellular enzymes. mdpi.commdpi.com
Table 2: Influence of Polymer Characteristics on Biodegradation
| Polymer Characteristic | Effect on Biodegradation Rate | Rationale |
|---|---|---|
| Polyester (B1180765) Soft Segment | Increases | Ester bonds are susceptible to enzymatic hydrolysis. researchgate.netnih.gov |
| Polyether Soft Segment | Decreases | Ether bonds are more resistant to hydrolysis. |
| High Hard Segment Content | Decreases | Increases crystallinity and reduces enzyme accessibility. |
| High Cross-link Density | Decreases | Restricts polymer chain mobility and water/enzyme penetration. researchgate.net |
When IPDI-based polyurethanes are exposed to aqueous or high-humidity environments, they absorb water. This absorbed water can have a significant plasticizing effect on the polymer, altering its physical and mechanical properties. mdpi.comnih.gov
Water molecules penetrate the polymer matrix and disrupt the intermolecular hydrogen bonds that exist between the urethane (B1682113) (-NH-COO-) groups in the hard segments. nih.gov In a dry state, these hydrogen bonds contribute significantly to the material's stiffness and thermal stability. By forming new hydrogen bonds with the polymer chains, water molecules effectively lubricate the chains, increasing their mobility. mdpi.comnih.gov
This plasticization leads to several observable effects:
Reduced Glass Transition Temperature (Tg) : The increased chain mobility results in a lower temperature required for the polymer to transition from a glassy to a rubbery state. A significant drop in Tg has been observed in polyurethane foams upon exposure to water. nih.gov
Changes in Mechanical Properties : The disruption of intermolecular forces typically leads to a decrease in tensile strength and hardness, but an increase in elongation at break. mdpi.comnih.gov The material becomes softer and more flexible.
Dimensional Changes : Water absorption can cause swelling of the polymer matrix.
The extent of these effects depends on the hydrophilicity of the polymer components and the environmental conditions. While plasticization is a physical process and can be reversible upon drying, the presence of water over long periods can also facilitate slow hydrolytic degradation of susceptible chemical bonds (like esters), leading to irreversible changes in the polymer. mdpi.comspecialchem.com
Life Cycle Assessment Methodologies for Isophorone Di-isocyanate Production and Utilization
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product system throughout its life cycle. americanchemistry.com For chemical products like IPDI, a "cradle-to-gate" approach is commonly employed. This scope includes all processes from raw material extraction ("cradle") to the point where the product leaves the manufacturing facility ("gate"). americanchemistry.comamericanchemistry.com
The methodology for conducting an LCA for isocyanate production, including aliphatic isocyanates like IPDI, follows international standards such as ISO 14040 and 14044. americanchemistry.comamericanchemistry.com The key phases are:
Goal and Scope Definition : This phase defines the purpose of the study, the functional unit (e.g., 1 kg of IPDI), and the system boundaries. For a cradle-to-gate assessment of IPDI, the system boundary encompasses the extraction of raw materials (e.g., crude oil for precursors like acetone (B3395972) and phenol), transportation, and the multi-step chemical synthesis process up to the final purified IPDI product at the factory gate. alipa.org
Life Cycle Inventory (LCI) : This is the data collection phase, where all inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil; solid waste) for each process within the system boundary are quantified. americanchemistry.com Data is typically gathered from producers. The synthesis of IPDI involves several steps, including the formation of isophorone from acetone, conversion to isophorone diamine, and subsequent phosgenation. wikipedia.org Each of these steps has associated energy and material flows that are inventoried.
Life Cycle Impact Assessment (LCIA) : In this phase, the LCI data is translated into potential environmental impacts. americanchemistry.comamericanchemistry.com Emissions are classified into impact categories (e.g., climate change, ozone depletion, eutrophication) and then characterized using factors that relate each substance to a common unit of impact (e.g., kg CO₂ equivalent for climate change). americanchemistry.comamericanchemistry.com
Industry associations like ALIPA (Aliphatic Isocyanates Producers Association) and PlasticsEurope develop and publish Eco-profiles, which are LCI datasets for products like IPDI, to provide standardized environmental performance data for use in broader LCA studies of final products like coatings or elastomers. alipa.orgisopa.org
Cradle-to-Grave Analysis of IPDI-Based Products
A cradle-to-grave analysis, a form of Life Cycle Assessment (LCA), evaluates the environmental impact of a product throughout its entire life cycle, from raw material extraction to final disposal. For products based on this compound (IPDI), such as high-performance coatings and elastomers, this analysis encompasses several key stages. The primary goal is to quantify resource consumption (energy, water, raw materials) and environmental emissions at each stage. americanchemistry.comamericanchemistry.com
The life cycle of an IPDI-based product begins with the acquisition of raw materials, primarily derived from fossil fuels for conventional IPDI. The synthesis of IPDI itself is an energy-intensive chemical process. wikipedia.org This is followed by the formulation of the polyurethane product, where IPDI is reacted with polyols and other additives. The use phase of IPDI-based products, particularly coatings, is significant due to potential emissions. Finally, the end-of-life stage considers disposal, which may involve landfilling, incineration, or recycling. americanchemistry.com
Table 1: Stages in a Cradle-to-Grave Analysis of an IPDI-Based Coating
| Life Cycle Stage | Key Inputs | Key Outputs / Environmental Burdens |
| Raw Material Acquisition | Crude oil, Natural gas, Energy | Greenhouse gas emissions, Resource depletion |
| IPDI Synthesis | Isophorone diamine, Phosgene (B1210022), Energy, Solvents | IPDI, By-products, Waste streams, Energy consumption |
| Product Formulation | IPDI, Polyols, Pigments, Solvents, Additives, Energy | Polyurethane coating, Waste, VOC emissions |
| Application (Use Phase) | Coating, Energy (for application equipment) | Cured coating, Volatile Organic Compound (VOC) emissions |
| End-of-Life | Waste product (e.g., coated material) | Landfill waste, Emissions from incineration, Recovered materials (if recycled) |
Sustainable Chemistry and Circular Economy Approaches for IPDI-Based Materials
Recycling and Reprocessing Strategies for IPDI Polyurethanes
The cross-linked chemical structure of most polyurethane materials, including those made with IPDI, makes them thermosets, which are not easily re-melted and reformed like thermoplastics. This poses a challenge for recycling. researchgate.net However, significant progress has been made in chemical recycling methods that can break down the polymer into its constituent monomers or other valuable chemical feedstocks. unipd.itnih.gov
For IPDI-based polyurethanes, several chemical recycling strategies are being explored:
Hydrolysis: This process uses water, often under high temperature and pressure and sometimes with a catalyst, to break the urethane linkages. A study on the hydrolysis of an aliphatic polyurethane synthesized from IPDI and 1,4-butanediol (termed I-PU) demonstrated that up to 91% of the material could be successfully hydrolyzed back to the corresponding diamine and diol. scispace.com
Glycolysis: This is one of the more mature chemical recycling routes, where the polyurethane waste is treated with a diol (like ethylene glycol) at high temperatures (often above 200°C). unipd.itacs.org This process, known as transesterification, breaks down the polymer network to yield recycled polyols, which can then be used to produce new polyurethane materials. unipd.it
Aminolysis and Hydrogenolysis: These are other methods that use amines or hydrogen, respectively, to depolymerize the polyurethane structure. nih.gov
A novel approach leverages an organoboron Lewis acid to depolymerize polyurethanes directly back to isocyanates under mild conditions (e.g., ~80 °C), which could potentially allow for the recovery of IPDI itself. nih.govacs.org These strategies are crucial for creating a more circular economy for polyurethane products by transforming waste into high-value raw materials. nih.gov
Table 3: Comparison of Chemical Recycling Strategies for IPDI Polyurethanes
| Recycling Strategy | Reagent(s) | Typical Conditions | Recovered Products | Key Findings/Efficiency |
| Hydrolysis | Water (with CO2 as acid catalyst) | 190°C, 24 h, 8.0 MPa CO2 | Isophorone Diamine, 1,4-Butanediol | 91% hydrolysis achieved for an IPDI-based polyurethane (I-PU). scispace.com |
| Glycolysis | Diols (e.g., ethylene glycol) | >200°C | Recycled Polyols | A mature technology for PU recycling; the recovered polyols can be used to synthesize new polyurethanes. unipd.itacs.org |
| Organocatalysis | Organoboron Lewis acid | ~80°C in toluene | Isocyanates, Polyol/Chain Extender Boranes | Enables direct recovery of isocyanates under mild conditions, potentially allowing for circularity. nih.govacs.org |
Bio-Based Precursors for this compound Synthesis
The conventional synthesis of IPDI relies on petrochemical feedstocks, starting with the condensation of acetone to form isophorone. wikipedia.org In the push for greater sustainability, research is actively exploring the use of renewable, bio-based precursors to reduce the carbon footprint of IPDI and other isocyanates. rsc.orgmostwiedzy.pl
A significant commercial development is the production of bio-based isophorone from 100% renewable acetone. This renewable acetone can be derived from various biomass fermentation processes. This bio-isophorone is then used to produce bio-based isophorone diamine (IPD) and subsequently bio-based this compound (IPDI). evonik.com For example, Evonik has launched a product line, including VESTANAT® IPDI eCO, which is chemically identical to its fossil-based counterpart but has a significantly lower CO2 footprint. evonik.com The resulting IPDI contains a substantial percentage of renewable carbon. evonik.com
Beyond renewable acetone, a variety of other bio-based platforms are being investigated for the synthesis of isocyanates in general. These include:
Natural Oils and Fatty Acids: Derivatives from sources like castor oil can be used to synthesize diisocyanates via non-phosgene routes. mostwiedzy.plmdpi.com
Amino Acids: L-lysine has been used to create bio-based diisocyanates such as L-lysine diisocyanate ethyl ester (LLDI). rsc.orgmostwiedzy.pl
Lignin Derivatives: Aromatic compounds derived from lignin, a major component of biomass, are being explored for the synthesis of aromatic diisocyanates. mostwiedzy.plgoogle.com
While there is currently no widespread commercial bio-based alternative to IPDI that completely replaces the traditional synthetic route, the development of products from renewable acetone represents a major step towards sustainable polyurethane chemistry. evonik.commdpi.com
Table 4: Potential Bio-Based Precursors for Isocyanate Synthesis
| Bio-Based Precursor | Source Biomass | Potential Isocyanate Type | Status |
| Renewable Acetone | Various (e.g., corn, sugarcane) | This compound (IPDI) | Commercially available (e.g., VESTANAT® IPDI eCO). evonik.com |
| Fatty Acids | Castor oil, other vegetable oils | Aliphatic Di-isocyanates | Research and development. mostwiedzy.plmdpi.com |
| L-lysine | Fermentation of sugars | L-lysine Di-isocyanate (LLDI) | Research and development. rsc.orgmostwiedzy.pl |
| Lignin derivatives | Wood, agricultural residues | Aromatic Di-isocyanates | Research and development. mostwiedzy.plgoogle.com |
Theoretical and Computational Studies of Isophorone Di Isocyanate Reactivity and Polymerization
Quantum Chemical Calculations of Isophorone (B1672270) Di-isocyanate Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the IPDI molecule that govern its reactivity. These methods solve complex quantum mechanical equations to predict the electronic structure and energy of molecules. uchicago.edu
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules like IPDI. arxiv.org Due to the asymmetrical structure of IPDI, its two isocyanate (NCO) groups—one primary aliphatic and one secondary cycloaliphatic—exhibit different reactivities. wikipedia.orgresearchgate.net DFT calculations can quantify this difference. For instance, studies on similar aliphatic diisocyanates have used DFT to confirm the formation of hydrogen bonding rings that influence the reactivity of the second isocyanate group after the first has reacted. rsc.org
DFT studies have been employed to investigate the cyclotrimerization of isocyanates, providing insights into reaction mechanisms. nih.gov While specific DFT studies focusing solely on IPDI's electronic structure are not abundant in the provided literature, the principles are well-established. Such studies would typically calculate the partial charges on the carbon atoms of the NCO groups, the energies of the Lowest Unoccupied Molecular Orbital (LUMO), and activation barriers for reactions. A lower LUMO energy and a more positive partial charge on the NCO carbon generally indicate higher electrophilicity and thus greater reactivity toward nucleophiles like alcohols or amines. nih.gov The distinct chemical environments of the primary and secondary NCO groups in IPDI lead to different calculated values for these parameters, explaining the observed reactivity differences which are crucial for controlling polymerization and the final properties of polyurethane materials. wikipedia.orgmdpi.com
Computational analysis of reaction pathways helps to understand the mechanisms of IPDI polymerization, including dimerization, trimerization, and urethane (B1682113) formation. Ab initio methods can be used to investigate the reactivity and reaction pathways of aliphatic isocyanates. nih.gov These calculations can map the potential energy surface for the reaction between IPDI and a co-reactant, such as a polyol.
The analysis involves identifying transition states and calculating activation energies for various possible reactions. For example, the reaction of IPDI with an alcohol can proceed through several steps, and the relative activation energies will determine the dominant pathway and the selectivity of the reaction. paint.org This is particularly important for IPDI, where the differential reactivity of the two NCO groups is a key feature. wikipedia.orgpaint.org Catalysts play a significant role in altering these reaction pathways. researchgate.netpaint.org DFT calculations can model the effect of catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), by showing how they coordinate to the isocyanate or alcohol, lowering the activation energy for urethane formation. paint.org Lewis acid catalysts like DBTDL are known to preferentially enhance the reactivity of the secondary (cycloaliphatic) NCO group, while Lewis base catalysts can favor the primary NCO group. researchgate.netpaint.orgresearchgate.net Computational analysis can elucidate the underlying electronic interactions responsible for this catalyst-dependent selectivity.
Molecular Dynamics Simulations of Isophorone Di-isocyanate-Based Polymer Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is invaluable for understanding the structure-property relationships in complex, large-scale systems like IPDI-based polymers, bridging the gap between molecular-level interactions and macroscopic material properties. mdpi.com
IPDI is a key component in forming the "hard segments" in segmented polyurethanes and polyureas. osti.govresearchgate.net These polymers consist of alternating hard segments (formed from the diisocyanate and a chain extender) and flexible "soft segments" (typically polyether or polyester (B1180765) polyols). tubitak.gov.trnih.gov The thermodynamic incompatibility between these segments leads to microphase separation, where the hard segments aggregate into distinct domains within the soft segment matrix. researchgate.nettubitak.gov.trnih.gov This phase-separated morphology is critical to the material's mechanical properties. researchgate.nettubitak.gov.tr
MD simulations can model this phase separation process. By representing the polymer chains with an appropriate force field, simulations can track the aggregation of IPDI-based hard segments and predict the resulting morphology. researchgate.net These simulations help visualize the formation of hard domains and analyze the interface between the hard and soft phases. tubitak.gov.tr Studies have successfully modeled IPDI-based polyurea elastomers, varying the hard segment content and observing the resulting microphase separation. osti.govresearchgate.netornl.gov The models can correlate the weight fraction of the hard segment (composed of IPDI and a diamine extender) to the volume fraction of the percolated hard phase, which is in good agreement with experimental data and thermodynamic theories. osti.govresearchgate.net
| Parameter | Description | Simulation Finding | Reference |
| Hard Segment Content | The weight percentage of IPDI and chain extender in the polymer. | Increased hard segment content (from 20% to 40%) leads to more defined microphase separation between hard and soft nanodomains. ornl.gov | ornl.gov |
| Micromechanical Model | A model describing the viscoelastic response of the phase-separated polymer. | A model with two "Fractional-order Maxwell gels" branches, representing the "percolated hard phase" and the "filled soft phase", accurately describes DMA results. osti.govresearchgate.net | osti.govresearchgate.net |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | The Condensed-Phase Optimized Molecular Potential for Atomistic Simulation Studies (COMPASS) force field is commonly used for simulating polyurethane systems. researchgate.net | researchgate.net |
MD simulations are particularly powerful for modeling the formation of three-dimensional crosslinked polymer networks, a process central to the application of IPDI in coatings and composite materials. mdpi.com Reactive force fields or iterative crosslinking algorithms within an MD framework can simulate the covalent bond formation as the polymerization reaction proceeds. mdpi.comtue.nl
These simulations can start with a mixture of monomers (IPDI, polyols, etc.) and dynamically form bonds based on proximity and reactivity criteria. mdpi.comnih.gov This approach has been used to investigate the IPDI-mediated crosslinking in composite solid propellants. mdpi.comresearchgate.net The simulations can elucidate complex, multi-step reaction mechanisms, such as the initial self-polymerization of bonding agents at an interface followed by IPDI participating in the formation of the broader crosslinked network. mdpi.comresearchgate.net By tracking the formation of the network, simulations provide detailed information on network topology, connectivity, crosslink density, and the distribution of network defects like loops and dangling chains. mdpi.comtue.nl This molecular-level structural information is then used to predict mechanical properties, such as tensile modulus and strength, by simulating the deformation of the final crosslinked network. mdpi.comnih.govresearchgate.net
| Simulation Aspect | Description | Key Insights from IPDI-related Simulations | Reference |
| System Components | Molecules included in the simulation box. | Polymer binder (HTPB), curing agent (IPDI), oxidizer particles (AP), bonding agents (MAPO/T313), plasticizer (DOS). mdpi.com | mdpi.comresearchgate.net |
| Reaction Mechanism | The sequence of chemical reactions modeled. | A two-step mechanism: 1) Interfacial self-polymerization of bonding agents, followed by 2) IPDI-mediated network crosslinking with HTPB, MAPO, and T313. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Crosslinking Algorithm | Method used to form covalent bonds during the simulation. | Dynamic cross-linking simulations executed via Perl scripts, where bonds are formed when reactive sites are within a certain cutoff distance. nih.gov | nih.gov |
| Predicted Properties | Macroscopic properties derived from the simulated network structure. | Tensile modulus and strength; influence of IPDI content on mechanical performance; prediction of defect formation at interfaces under strain. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Kinetic Modeling and Predictive Simulations of this compound Reactions
Kinetic modeling aims to mathematically describe the rates of the chemical reactions involving IPDI, allowing for the prediction of reaction progress and product distribution over time under various conditions. paint.org
The reaction of IPDI with alcohols is complex, as it involves two NCO groups of differing reactivity on both cis and trans isomers, leading to a system that can be described by at least four different rate constants. paint.org Simplified kinetic models are often used to capture the essential features of the reaction. paint.org For example, a consecutive reaction model (A → B → C) can be applied to describe the reaction of the two NCO groups with an alcohol. rsc.org
Experimental data, often obtained from techniques like DSC or spectroscopy, are used to determine the kinetic parameters for these models, such as rate constants and activation energies. bohrium.comnih.govscientific.net For instance, the thermal decomposition kinetics of blocked IPDI have been evaluated using thermogravimetric analysis (TGA), with models like the Flynn–Wall–Ozawa (FWO) method used to calculate activation energy. nih.gov
These kinetic models are crucial for process optimization. They can be used in predictive simulations to understand how factors like temperature, catalyst type and concentration, and reactant stoichiometry affect the reaction. paint.org Simulations based on these models can predict the evolution of monomer content, viscosity, and molecular weight distribution during prepolymer synthesis. paint.org Studies have shown that the choice of catalyst has a dramatic effect on the selectivity and rate of the IPDI-urethane reaction. paint.org Metal catalysts like DBTL significantly increase the selectivity towards the secondary NCO group, an effect that can be quantified and predicted by kinetic models. researchgate.netpaint.org Such predictive simulations provide a basis for the safe and efficient production and storage of IPDI and its derivatives. bohrium.com
| Reaction System | Kinetic Model/Method | Key Findings | Reference |
| IPDI + Butanol (Urethane Reaction) | Simplified consecutive reaction model. | The choice of catalyst (e.g., DBTL vs. DABCO) dramatically affects selectivity; trans-IPDI isomer shows higher selectivity than the cis-isomer. paint.org | paint.org |
| Thermal Decomposition of IPDI | Friedman method and Benito-Perez model based on DSC data. | Determined thermal hazard parameters (TMRad, TCL) and an activation energy of ~145 kJ/mol for the decomposition reaction. bohrium.com | bohrium.com |
| Thermal Decomposition of Blocked IPDI | Flynn–Wall–Ozawa (FWO) method based on TGA data. | Activation energy for the thermal decomposition of 4-hydroxypyridine (B47283) blocked IPDI was calculated to be 126.2 kJ·mol⁻¹. nih.gov | nih.gov |
| IPDI + Oligoesterdiols | IR Spectroscopy | In catalytic reactions, the cycloaliphatic NCO group is an order of magnitude more active than the aliphatic one. scientific.net | scientific.net |
Development of Comprehensive Kinetic Models
The polymerization of isophorone diisocyanate is complex due to the differential reactivity of its primary and secondary isocyanate groups. tandfonline.comwikipedia.org This asymmetry necessitates the development of sophisticated kinetic models to accurately describe the reaction progress. Researchers have utilized techniques like 13C nuclear magnetic resonance (13C-NMR) to study the bulk polymerization kinetics of IPDI with macrodiols such as poly(oxytetramethylene) glycol (POTM). tandfonline.comtandfonline.com
These studies have led to kinetic models that differentiate between the chemical species based on their terminal isocyanate or hydroxyl functions. tandfonline.comtandfonline.com A common approach is to use a second-order reaction mechanism, which is then modified to incorporate the catalytic effects of the urethane groups formed during the reaction, as well as substitution effects. tandfonline.comtandfonline.comtandfonline.com The substitution effect refers to the change in reactivity of the second NCO group after the first one has reacted. tandfonline.com It has been observed that once an IPDI molecule has reacted at one site, the second isocyanate function becomes less reactive. tandfonline.com
The kinetic constants for these models are typically calculated using numerical resolution methods, such as the fourth-order Runge-Kutta method. tandfonline.comtandfonline.com These models have been validated by the strong agreement between experimental data and theoretical curves. tandfonline.com The influence of temperature on these kinetic parameters is significant; for instance, the substitution effect tends to decrease as the temperature rises. tandfonline.com Conversely, catalysis by urethane groups can become more pronounced at higher temperatures, as increased molecular mobility facilitates the necessary hydrogen bonding for the reaction. tandfonline.com
Studies have also systematically investigated the kinetics of both uncatalyzed and catalyzed urethane-forming reactions of IPDI with alcohols like butan-1-ol. rsc.org Simple consecutive reaction models (A → B → C) have been found to adequately describe the kinetic behaviors, allowing for the determination of corresponding rate coefficients. rsc.org The reactivity of the cycloaliphatic group of IPDI has been shown to be an order of magnitude more active than the aliphatic group in catalytic reactions with oligoesterdiols. scientific.net The choice of catalyst, such as dibutyltin dilaurate (a Lewis acid) or diazabicyclo[2.2.2]octane (a Lewis base), can selectively enhance the reactivity of either the secondary or primary NCO group, respectively. paint.orgresearchgate.net
| Parameter | Observation | Source(s) |
| Reaction Mechanism | Second-order, modified for urethane catalysis and substitution effects. | tandfonline.comtandfonline.comtandfonline.com |
| NCO Group Reactivity | The secondary (cycloaliphatic) NCO group is generally more reactive than the primary NCO group, though this can be influenced by catalysts. | scientific.netpaint.orgresearchgate.net |
| Substitution Effect | Reactivity of the second NCO group decreases after the first has reacted; this effect diminishes with increasing temperature. | tandfonline.com |
| Temperature Influence | Higher temperatures reduce the substitution effect but can increase the catalytic effect of urethane groups. | tandfonline.com |
| Catalyst Influence | Lewis acids (e.g., Dibutyltin dilaurate) enhance the selectivity of the secondary NCO group, while some Lewis bases (e.g., DABCO) can invert this selectivity. | paint.orgresearchgate.net |
Prediction of Polymerization Outcomes based on Reaction Parameters
Comprehensive kinetic models are instrumental in predicting the outcomes of IPDI polymerization based on specific reaction parameters. By understanding the relationship between variables like temperature, catalyst type and concentration, and reactant stoichiometry, it is possible to control and forecast the properties of the resulting polymer. paint.orgmdpi.com
For example, the selectivity of the IPDI reaction, which is crucial for controlling the polymer architecture, is strongly dependent on temperature and the choice of catalyst. paint.org Model studies using alcohols have shown that optimal conditions for prepolymer synthesis, aiming for low viscosity and low free monomer content, are often found at temperatures between 40 and 60°C with dibutyltin dilaurate (DBTL) catalysis. paint.org These conditions enhance the preferential reaction of the more reactive secondary isocyanate group. paint.org
Kinetic models allow for the calculation of the conversion of the diisocyanate monomer as a function of the ratio of the rate constants for the primary and secondary NCO groups. paint.org This predictive capability is vital for industrial processes, where controlling the reaction time and final product composition is essential for obtaining reliable and consistent materials. tandfonline.comtandfonline.com The models can forecast the distribution of different chemical species (monomers, oligomers) at any given time during the polymerization, which directly influences the final molecular weight distribution and viscosity of the product. paint.orgmdpi.com
Furthermore, real-time monitoring techniques can be coupled with these predictive models. fluenceanalytics.com By tracking properties like molecular weight and intrinsic viscosity as the reaction proceeds, chemists can ensure the polymerization is following the predicted pathway and make adjustments as needed. fluenceanalytics.com This approach is particularly valuable for IPDI systems due to the unequal reactivity of its isocyanate groups, which is highly dependent on the catalyst used. fluenceanalytics.com In-depth analysis using methods like matrix-assisted laser desorption ionization mass spectrometry (MALDI MS) can further refine these predictions by revealing the influence of reaction parameters on the specific structures and functionalities of the prepolymer species being formed. mdpi.com
Structure–Property Predictive Models for this compound-Derived Materials
The macroscopic properties of materials derived from isophorone diisocyanate are intrinsically linked to their molecular and supramolecular structure. Predictive models that establish these structure-property relationships are essential for designing polymers with tailored performance characteristics. nih.gov The final properties of polyurethane elastomers, for instance, are heavily influenced by the microphase separation of hard and soft segments. nih.gov
The hard segments, formed by the reaction of IPDI with a chain extender like 1,4-butanediol, provide mechanical strength through physical cross-linking via hydrogen bonds. nih.gov The soft segments, typically composed of a long-chain polyol, impart elasticity. nih.gov The structure of the diisocyanate is crucial in determining the degree of phase miscibility. nih.gov Due to its asymmetrical and bulky cycloaliphatic structure, IPDI can create structural impediments that hinder the efficient packing of hard segments, leading to a higher degree of miscibility between the hard and soft phases compared to more linear or symmetrical diisocyanates. nih.gov This increased miscibility directly affects mechanical properties such as tensile strength, hardness, and compression set. nih.gov
Computational models have been developed to describe the behavior of IPDI-based polymers, such as polyureas. researchgate.netornl.gov Micromechanical models, for example, can describe a phase-separated polyurea as a combination of a "percolated hard phase" and a "filled soft phase," allowing for the prediction of viscoelastic response. researchgate.net These models correlate the hard segment weight fraction to the volume fraction of the percolated hard phase, providing a quantitative link between composition and mechanical behavior. researchgate.net
Machine Learning Approaches in IPDI Material Design
In recent years, machine learning (ML) has become a powerful tool for accelerating the design of new polymers by creating predictive models for structure-property relationships from smaller datasets. frontiersin.orgfrontiersin.org Hierarchical machine learning (HML) models have been successfully applied to polyurethane systems, including those incorporating IPDI, to predict mechanical properties such as stress-at-break, strain-at-break, and Tan δ (a measure of damping). frontiersin.orgresearchgate.net
These HML models are structured in layers. The bottom input layer consists of fundamental experimental variables, including the chemical structures of the reactants (like IPDI and various polyols), their molecular weights and densities, and the stoichiometry of the reaction (e.g., the NCO:OH index). frontiersin.orgfrontiersin.org An intermediate layer robustly embeds domain knowledge and alternative data, such as features derived from Fourier-transform infrared (FT-IR) spectroscopy, which probe intermolecular interactions, or calculated variables like hard segment percentage and aromatic/cyclic content. frontiersin.org The top layer provides the predicted output, which are the target mechanical properties. frontiersin.org
This hierarchical approach reduces the amount of experimental data needed to train an accurate model by incorporating physical and chemical knowledge into the intermediate layers. frontiersin.orgresearchgate.net For IPDI-based materials, these models can effectively learn the complex, non-linear relationships between the monomer structures, polymer architecture, and final performance, thereby guiding the synthesis of new materials with desired characteristics without exhaustive experimental screening. researchgate.netmdpi.com
| Model Component | Description | Examples | Source(s) |
| Input Layer (Variables) | Experimental parameters and reactant properties. | Chemical structures (IPDI, polyols), molecular weights, densities, NCO:OH index. | frontiersin.orgfrontiersin.org |
| Intermediate Layer (Features) | Embedded domain knowledge and calculated properties representing intermolecular and interchain behaviors. | FT-IR spectral features, hard/soft segment percentages, aromatic/cyclic content. | frontiersin.org |
| Output Layer (Predictions) | Target macroscopic material properties. | Stress-at-break, strain-at-break, Young's modulus, Tan δ. | frontiersin.orgresearchgate.net |
| ML Algorithms | Algorithms used to build the predictive models. | Gaussian process models, Random Forest, Neural Networks, XGBoost. | frontiersin.orgresearchgate.net |
Multi-scale Modeling of IPDI Polymer Performance
To fully capture the behavior of IPDI-based polymers, which is governed by phenomena occurring across a wide range of length and time scales, multi-scale modeling has emerged as a critical computational strategy. nih.gov This approach bridges the gap from molecular-level interactions to macroscopic material performance by systematically linking different simulation techniques, each suited for a specific scale. nih.govutk.edu
The scales involved in modeling polymers typically include:
Quantum Scale (~10⁻¹⁰ m): Quantum mechanics methods are used to study chemical reactions, such as the formation of urethane linkages, and to derive parameters for higher-level models. nih.gov
Atomistic Scale (~10⁻⁹ m): Molecular Dynamics (MD) simulations model the interactions of individual atoms and molecules. This scale is crucial for understanding phenomena like hydrogen bonding, phase separation, and the glass transition temperature in IPDI-based polyurethanes. mdpi.com Accurate force fields are required for these simulations. mdpi.comuni-due.de
Mesoscopic Scale (~10⁻⁷ m): Coarse-graining methods, such as Dissipative Particle Dynamics (DPD), group atoms into larger beads to simulate longer time and larger length scales. mdpi.com This is useful for studying the morphology of microphase separation and the formation of polymer networks. mdpi.com
Macroscopic Scale (~10⁻³ m): Continuum methods, like finite element analysis, use the properties derived from smaller-scale simulations (e.g., local stiffness) as inputs to predict the bulk mechanical response of a material under stress. duke.edu
By passing information between these levels—for example, using atomistic simulations to parameterize a coarse-grained model, which then informs a continuum model—researchers can build a comprehensive picture of how the specific chemical structure of IPDI influences the final engineering performance of the polymer. utk.eduduke.edu This integrated computational approach is essential for predicting properties like viscoelasticity and the response of materials under various loading conditions, guiding the rational design of high-performance IPDI-derived polymers. researchgate.netduke.edu
Q & A
Q. What are the standard methodologies for synthesizing and characterizing IPDI in laboratory settings?
IPDI is typically synthesized via phosgenation of isophorone diamine . Laboratory synthesis requires controlled conditions due to the toxicity of phosgene and intermediates. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of isocyanate groups (NCO peaks at ~2270 cm⁻¹) and nuclear magnetic resonance (NMR) to verify structural purity . For novel derivatives, gel permeation chromatography (GPC) may assess molecular weight distribution .
Q. How can researchers safely assess occupational exposure to IPDI during experimental workflows?
Exposure assessment requires air sampling using impingers with toluene diamine (TDA) derivatization, followed by high-performance liquid chromatography (HPLC) to quantify IPDI concentrations . Personal protective equipment (PPE) guidelines include respirators with organic vapor cartridges and impermeable gloves . Contaminated clothing must be replaced immediately to prevent dermal absorption .
Q. What analytical techniques are recommended for detecting IPDI degradation products in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting IPDI hydrolysis products (e.g., isophorone diamine) in water or soil. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts like CO₂ from thermal decomposition . Method validation should include spike-recovery experiments to account for matrix effects .
Advanced Research Questions
Q. How can conflicting data on IPDI’s carcinogenicity be reconciled in systematic reviews?
Contradictions arise from heterogeneous exposure metrics (e.g., ppm vs. mg/m³) and study designs (occupational vs. animal models). A PRISMA-guided meta-analysis should stratify results by exposure duration, dose, and confounding factors (e.g., co-exposure to solvents) . Sensitivity analyses can resolve biases, such as preferential reporting of positive associations .
Q. What mechanistic studies elucidate IPDI’s reactivity in polyurethane formation compared to TDI or MDI?
IPDI’s cycloaliphatic structure reduces reactivity with polyols compared to aromatic TDI, necessitating catalysts (e.g., dibutyltin dilaurate) to accelerate urethane bond formation . Advanced kinetic studies using differential scanning calorimetry (DSC) reveal IPDI’s slower gelation times, impacting elastomer flexibility . Computational models (DFT) can predict steric hindrance effects on reaction pathways .
Q. What strategies mitigate IPDI’s mechanical limitations in high-performance coatings?
IPDI’s rigidity and low elasticity in polyurethanes can be addressed by blending with aliphatic hexamethylene di-isocyanate (HDI) or using IPDI trimers to enhance crosslinking density . Dynamic mechanical analysis (DMA) quantifies improvements in glass transition temperature (Tg) and tensile strength .
Methodological Frameworks
Q. How should researchers design a PICOT-based study to evaluate IPDI’s neurotoxic effects?
- Population : Workers in polyurethane manufacturing facilities.
- Intervention : IPDI exposure levels (measured via biomonitoring of urinary isophorone diamine).
- Comparison : Unexposed workers in the same industry.
- Outcome : Incidence of neuropathic symptoms (e.g., tremors) over a 5-year cohort study.
- Time : Longitudinal monitoring with biannual health assessments .
Q. What protocols ensure reproducibility in IPDI-based polymer synthesis?
- Document catalyst concentrations (e.g., 0.1% w/w dibutyltin dilaurate).
- Standardize curing conditions (e.g., 80°C for 24 hours under nitrogen atmosphere).
- Report viscosity changes using rheometry to ensure batch consistency .
Data Analysis and Reporting
Q. How can researchers address publication bias in meta-analyses of IPDI toxicity?
Funnel plots and Egger’s regression test detect asymmetry in published vs. unpublished studies. Trim-and-fill analysis estimates missing studies to adjust effect sizes . Grey literature (e.g., industry reports) should be included to counterbalance negative-result underreporting .
Q. What statistical methods are optimal for analyzing dose-response relationships in IPDI exposure studies?
Multivariate logistic regression models adjust for confounders (e.g., age, smoking status). Restricted cubic splines can nonlinearly model threshold effects, identifying no-observed-adverse-effect levels (NOAELs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
